molecular formula C10H17NO3 B1598223 1-(3-Methylbutyl)-5-oxopyrrolidine-3-carboxylic acid CAS No. 944648-73-1

1-(3-Methylbutyl)-5-oxopyrrolidine-3-carboxylic acid

Cat. No.: B1598223
CAS No.: 944648-73-1
M. Wt: 199.25 g/mol
InChI Key: SPCHGSSOWADNDH-UHFFFAOYSA-N
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Description

1-(3-Methylbutyl)-5-oxopyrrolidine-3-carboxylic acid is a useful research compound. Its molecular formula is C10H17NO3 and its molecular weight is 199.25 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

1-(3-methylbutyl)-5-oxopyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO3/c1-7(2)3-4-11-6-8(10(13)14)5-9(11)12/h7-8H,3-6H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPCHGSSOWADNDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1CC(CC1=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70406479
Record name 1-(3-methylbutyl)-5-oxopyrrolidine-3-carboxylic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

944648-73-1
Record name 1-(3-methylbutyl)-5-oxopyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70406479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

1-(3-Methylbutyl)-5-oxopyrrolidine-3-carboxylic acid chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Anticipated Chemical Properties and Characterization of 1-(3-Methylbutyl)-5-oxopyrrolidine-3-carboxylic acid

This document provides a comprehensive technical overview of this compound, a novel derivative of the well-established 5-oxopyrrolidine-3-carboxylic acid core. While this specific molecule is not extensively cataloged in current chemical literature, this guide synthesizes data from closely related analogs to project its chemical properties, proposes a robust synthetic route, and outlines a comprehensive workflow for its empirical characterization. This paper is intended for researchers, scientists, and professionals in drug development and materials science who are exploring the therapeutic and functional potential of substituted pyrrolidinone scaffolds.

Introduction: The Pyrrolidinone Core in Modern Chemistry

The 5-oxopyrrolidine-3-carboxylic acid framework is a privileged scaffold in medicinal chemistry and materials science. Its rigid, cyclic structure, combined with the presence of both a carboxylic acid and a lactam, provides a versatile platform for introducing diverse functionalities. Derivatives of this core have demonstrated a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] The N-substituent on the pyrrolidinone ring plays a crucial role in modulating the molecule's physicochemical properties, such as lipophilicity, solubility, and target engagement.

This guide focuses on the N-(3-methylbutyl) substituted analog, a substitution pattern that introduces a moderately sized, lipophilic isoamyl group. This modification is anticipated to significantly influence the molecule's properties compared to smaller alkyl or aromatic substitutions.

Predicted Physicochemical Properties

PropertyPredicted Value/RangeRationale and Comparative Analysis
IUPAC Name This compoundBased on standard nomenclature rules.
Molecular Formula C10H17NO3Derived from the structure.
Molecular Weight 199.25 g/mol Calculated from the molecular formula.
CAS Number Not assignedThis is a novel compound.
LogP (Octanol/Water) ~0.5 - 1.5The 3-methylbutyl group will increase lipophilicity compared to the unsubstituted (LogP ≈ -1.2)[4] or N-methyl (LogP ≈ -1.0) analogs.[5] It is expected to be more lipophilic than the N-tert-butyl analog (LogP ≈ -0.1).[6]
Aqueous Solubility Moderately SolubleIncreased lipophilicity from the isoamyl group will likely decrease aqueous solubility compared to the highly soluble parent compound. However, the presence of the carboxylic acid and lactam moieties should ensure some degree of water solubility, particularly at neutral or alkaline pH.
pKa ~4.0 - 5.0The pKa of the carboxylic acid is not expected to be significantly altered by the distant N-alkyl substituent. This range is typical for carboxylic acids of this type.
Boiling Point > 300 °C (decomposes)High boiling point is expected due to the polar nature of the carboxylic acid and lactam groups, leading to strong intermolecular hydrogen bonding.
Melting Point 100 - 150 °CThe introduction of the flexible 3-methylbutyl chain may disrupt crystal lattice packing compared to more symmetrical analogs, potentially leading to a lower melting point than highly crystalline derivatives.

Proposed Synthetic Pathway

The synthesis of this compound can be logically approached through a well-established and robust methodology: the Michael addition of an amine to itaconic acid. This method is a cornerstone for the synthesis of N-substituted pyroglutamic acid analogs.[1]

Reaction Scheme

Synthesis_Pathway ItaconicAcid Itaconic Acid Intermediate Michael Adduct (Unstable Intermediate) ItaconicAcid->Intermediate + Isoamylamine 3-Methylbutan-1-amine Isoamylamine->Intermediate Target This compound Intermediate->Target Heat (Reflux) - H2O (Cyclization)

Caption: Proposed synthesis of the target compound via Michael addition and subsequent cyclization.

Detailed Experimental Protocol

Objective: To synthesize this compound.

Materials:

  • Itaconic acid (1.0 eq)

  • 3-Methylbutan-1-amine (isoamylamine) (1.1 eq)

  • Deionized water

  • Hydrochloric acid (for pH adjustment during workup)

  • Ethyl acetate (for extraction)

  • Anhydrous magnesium sulfate or sodium sulfate (for drying)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve itaconic acid in a minimal amount of deionized water.

  • Amine Addition: Slowly add 3-methylbutan-1-amine to the stirred solution. The addition is exothermic, so cooling in an ice bath may be necessary to maintain control.

  • Reflux and Cyclization: Once the addition is complete, heat the reaction mixture to reflux (approximately 100-110 °C) for 4-6 hours. This provides the energy required for the intramolecular condensation and cyclization to form the lactam ring.

  • Workup and Isolation:

    • Cool the reaction mixture to room temperature.

    • Acidify the aqueous solution to pH 1-2 with concentrated hydrochloric acid to protonate the carboxylic acid, causing it to precipitate if saturation is reached.

    • Extract the product into ethyl acetate (3x volumes). The choice of ethyl acetate is based on its ability to dissolve moderately polar organic molecules while being immiscible with water.

    • Combine the organic layers and dry over anhydrous magnesium sulfate.

    • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., water, ethanol/water, or ethyl acetate/hexanes) to yield the pure this compound.

Comprehensive Characterization Workflow

To rigorously validate the structure and purity of the newly synthesized compound, a multi-technique analytical approach is essential. Each technique provides a unique piece of the structural puzzle.

Characterization_Workflow cluster_0 Primary Structural Elucidation cluster_1 Functional Group & Purity Analysis cluster_2 Physicochemical Properties NMR ¹H NMR ¹³C NMR COSY HSQC MS Mass Spectrometry High-Resolution MS (HRMS) FTIR FTIR Spectroscopy EA Elemental Analysis HPLC HPLC-UV/MS MP Melting Point Analysis Sol Solubility Studies start Synthesized Compound start->NMR start->MS start->FTIR start->EA start->HPLC start->MP start->Sol

Caption: A comprehensive workflow for the analytical characterization of a novel compound.

Spectroscopic and Spectrometric Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: This will confirm the presence of the 3-methylbutyl group (characteristic doublet for the terminal methyls, a multiplet for the methine, and triplets for the CH2 groups). It will also show the diastereotopic protons of the pyrrolidinone ring.[3]

    • ¹³C NMR: This will identify all unique carbon atoms, including the carbonyls of the lactam and carboxylic acid, and the carbons of the alkyl chain and the pyrrolidinone ring.[3]

    • 2D NMR (COSY, HSQC): These experiments are crucial to definitively assign proton and carbon signals and confirm the connectivity of the entire molecule.

  • Mass Spectrometry (MS):

    • Low-Resolution MS: Will confirm the molecular weight (m/z of [M+H]⁺ or [M-H]⁻).

    • High-Resolution MS (HRMS): Essential for confirming the elemental composition (molecular formula) by providing a highly accurate mass measurement.

  • Fourier-Transform Infrared (FTIR) Spectroscopy:

    • This will identify key functional groups. Expect to see a broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹), a C=O stretch from the carboxylic acid (~1700-1725 cm⁻¹), and a C=O stretch from the lactam amide (~1650-1680 cm⁻¹).

Purity and Elemental Composition
  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound. A single, sharp peak indicates a high degree of purity.

  • Elemental Analysis (CHN Analysis): Provides the percentage composition of carbon, hydrogen, and nitrogen. The experimental values should match the theoretical values calculated from the molecular formula (C10H17NO3) within a narrow margin of error (±0.4%).

Potential Applications and Future Directions

The introduction of the N-(3-methylbutyl) group is a strategic modification that may enhance the compound's utility in several areas:

  • Drug Development: The increased lipophilicity could improve membrane permeability and bioavailability, making it a candidate for development as an antimicrobial or anticancer agent, similar to other derivatives.[1][3] The isoamyl group is a common feature in various bioactive natural products and pharmaceuticals.

  • Agrochemicals: Pyrrolidinone derivatives are used in agrochemical formulations.[7] The specific properties of this compound could be explored for applications as herbicides or fungicides.

  • Materials Science: As a chiral building block, it could be used in the synthesis of specialty polymers or as a ligand in asymmetric catalysis.[7][8]

Future research should focus on the stereoselective synthesis of this compound to isolate and test the biological activity of individual enantiomers, as biological targets are often highly sensitive to stereochemistry.

Safety and Handling

While specific toxicological data for this compound is unavailable, it is prudent to handle it with the same precautions as similar chemical entities. Based on data for related compounds, it should be considered a potential irritant.[4][5][6]

  • GHS Hazard Statements (Predicted):

    • H315: Causes skin irritation.[5][6]

    • H319: Causes serious eye irritation.[5][6]

    • H335: May cause respiratory irritation.[5][6]

  • Recommended Handling Procedures:

    • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

    • Handle in a well-ventilated area or a chemical fume hood.

    • Avoid inhalation of dust or vapors.

    • Avoid contact with skin and eyes.

Conclusion

This compound represents a promising, yet unexplored, chemical entity. By leveraging established synthetic methodologies and a thorough characterization workflow, its properties can be fully elucidated. The predictive analysis presented in this guide, based on a solid foundation of data from analogous compounds, provides a strong starting point for researchers to synthesize, characterize, and ultimately unlock the potential of this novel molecule in drug discovery, agrochemicals, and materials science.

References

  • PubChem. 1-Methyl-5-oxopyrrolidine-3-carboxylic acid. Available from: [Link]

  • MDPI. Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. Available from: [Link]

  • PubChem. 1-Methyl-5-oxo-pyrrolidine-3-carboxylic acid methyl ester. Available from: [Link]

  • PubChem. 1-tert-Butyl-5-oxopyrrolidine-3-carboxylic acid. Available from: [Link]

  • PubChem. 5-Oxopyrrolidine-3-carboxylic acid. Available from: [Link]

  • PubChem. 1-(3-Chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid. Available from: [Link]

  • ResearchGate. DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3- CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI- INFLAMMATORY AGENTS. Available from: [Link]

  • MDPI. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Available from: [Link]

  • Royal Society of Chemistry. Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Available from: [Link]

Sources

An In-Depth Technical Guide to the Structural Elucidation of 1-(3-Methylbutyl)-5-oxopyrrolidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the fields of medicinal chemistry and drug development, the unambiguous determination of a molecule's structure is a foundational requirement. The biological activity of a compound is intrinsically linked to its three-dimensional architecture. Therefore, the ability to precisely map the connectivity of atoms and identify functional groups is paramount. This guide provides a comprehensive, technically-grounded walkthrough for the structural elucidation of 1-(3-Methylbutyl)-5-oxopyrrolidine-3-carboxylic acid, a derivative of pyroglutamic acid.

Pyroglutamic acid and its derivatives are significant chiral building blocks in the synthesis of bioactive molecules and natural products.[1][2] The N-substituted pyrrolidone core, as seen in our target molecule, is a prevalent motif in pharmaceuticals. This guide is designed for researchers and scientists, offering a logical, field-proven workflow that integrates multiple spectroscopic techniques. We will not only present protocols but also delve into the causal reasoning behind the experimental choices, ensuring a robust and self-validating analytical process.

Chemical structure of this compound

Analytical Strategy and Foundational Data

Before commencing any analysis, a systematic approach is crucial. This involves predicting the expected spectroscopic features based on the proposed structure and using this information to guide data acquisition and interpretation. The overall workflow is designed to first confirm the molecular formula and then piece together the molecular fragments using a suite of complementary spectroscopic techniques.

Molecular Formula: C₁₀H₁₇NO₃ Molecular Weight: 199.25 g/mol Degree of Unsaturation: 3 (indicating three rings and/or double bonds)

The structure contains a lactam (a cyclic amide), a carboxylic acid, and an N-linked alkyl chain. These features predict the presence of two C=O bonds, one O-H bond, and several distinct C-H environments, which will be our primary targets for spectroscopic identification.

G cluster_start Initial Analysis cluster_ms Mass Spectrometry cluster_ir Infrared Spectroscopy cluster_nmr NMR Spectroscopy cluster_final Conclusion A Proposed Structure & Formula B HRMS Analysis A->B Determine Mass D FTIR Analysis A->D Probe Bonds F 1D NMR (¹H, ¹³C) A->F Map Nuclei C Confirm Molecular Formula B->C J Final Structure Confirmation C->J E Identify Key Functional Groups (C=O, O-H) D->E E->J G Map C/H Framework & Environments F->G H 2D NMR (COSY, HSQC, HMBC) G->H Correlate Nuclei I Assemble Fragments & Confirm Connectivity H->I I->J

Figure 1: Overall workflow for structure elucidation.

High-Resolution Mass Spectrometry (HRMS)

3.1 Principle & Experimental Rationale

The first and most critical step in structure elucidation is to confirm the elemental composition of the molecule. High-Resolution Mass Spectrometry (HRMS), particularly with a soft ionization technique like Electrospray Ionization (ESI), is the definitive method for this purpose.[3] ESI is chosen because it gently transfers ions from solution into the gas phase, minimizing fragmentation and preserving the molecular ion.[4] This allows for a very precise mass measurement of the intact molecule, which can be used to confirm a unique molecular formula.

3.2 Detailed Protocol: High-Resolution ESI-MS

  • Sample Preparation: Accurately weigh approximately 1 mg of the compound and dissolve it in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution. Further dilute this stock solution to a final concentration of 1-10 µg/mL.

  • Instrumentation: Utilize a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap analyzer.

  • Analysis Mode: Operate in positive ion mode. The carboxylic acid and amide functionalities make the molecule readily protonated.

  • Ionization Source Parameters:

    • Capillary Voltage: Set to 3-5 kV.[5]

    • Nebulizing Gas (N₂): Adjust flow to produce a stable spray.

    • Drying Gas (N₂): Use a temperature of 250-350 °C to aid desolvation.

  • Data Acquisition: Acquire data over a mass range of m/z 50-500. Ensure the mass accuracy is calibrated to <5 ppm.

3.3 Data Interpretation & Expected Results

The primary ion expected is the protonated molecule, [M+H]⁺. The theoretical exact mass is calculated for this ion and compared against the experimentally observed mass.

ParameterTheoretical ValueExpected Observed Value (within 5 ppm)
Molecular Formula C₁₀H₁₇NO₃N/A
Neutral Exact Mass 199.12084N/A
[M+H]⁺ Ion Formula C₁₀H₁₈NO₃⁺N/A
[M+H]⁺ Exact Mass 200.12867200.12867 ± 0.0010

A match between the theoretical and observed exact mass to within 5 ppm provides high confidence in the proposed elemental composition.[6] While ESI is a soft ionization technique, some fragmentation may occur. A characteristic fragmentation pattern for amides involves the cleavage of the N-CO bond.[7] The loss of the 3-methylbutylamine moiety would also be a potential fragmentation pathway.

Fourier-Transform Infrared (FTIR) Spectroscopy

4.1 Principle & Experimental Rationale

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation by its bonds. Each functional group has a characteristic vibrational frequency. For our target molecule, we are particularly interested in identifying the C=O stretches of the carboxylic acid and the lactam, and the broad O-H stretch of the carboxylic acid.[8]

4.2 Detailed Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Sample Preparation: Place a small amount (a few milligrams) of the solid compound directly onto the ATR crystal.

  • Background Scan: Perform a background scan of the empty ATR crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

  • Sample Scan: Lower the ATR press and apply firm, even pressure to ensure good contact between the sample and the crystal. Acquire the sample spectrum.

  • Data Collection: Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

4.3 Data Interpretation & Expected Results

The spectrum is analyzed for the presence of characteristic absorption bands.

Functional GroupBond VibrationExpected Wavenumber (cm⁻¹)Characteristics
Carboxylic Acid O-H stretch3300-2500Very broad, often obscuring C-H stretches.[9]
Carboxylic Acid C=O stretch1725-1700Strong and sharp.
Lactam (Amide) C=O stretch1700-1650Strong and sharp (for a 5-membered ring).[10]
Alkyl Groups C-H stretch2960-2850Sharp, medium-to-strong intensity.

The presence of a very broad band from 3300-2500 cm⁻¹ is highly indicative of the hydrogen-bonded O-H in a carboxylic acid dimer.[11][12] The carbonyl region is expected to show two distinct peaks, one for the carboxylic acid and one for the lactam, confirming the presence of both functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for determining the detailed carbon-hydrogen framework of an organic molecule.[13] A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is required to unambiguously assemble the structure.[14]

5.1 Detailed Protocol: NMR Sample Preparation

  • Solvent Selection: Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice as it can dissolve polar compounds and has a high boiling point.[15] Its residual proton signal appears around 2.50 ppm.[16]

  • Sample Preparation: Dissolve 10-20 mg of the compound in approximately 0.6 mL of DMSO-d₆ in a clean, dry 5 mm NMR tube.[17][18][19] Ensure the sample is fully dissolved.

5.2 ¹H NMR: Proton Environments

The ¹H NMR spectrum provides information on the number of distinct proton environments, their electronic environment (chemical shift), the number of protons in each environment (integration), and the number of neighboring protons (multiplicity).[20][21]

Predicted Signal# of Protons (Integration)MultiplicityApproximate Chemical Shift (δ, ppm)Assignment
a 1HSinglet (broad)12-13Carboxylic Acid OH
b 1HMultiplet3.5-3.7CH -COOH
c 2HMultiplet2.3-2.5CH ₂-C=O
d 2HMultiplet3.2-3.4N-CH
e 2HMultiplet1.4-1.6CH ₂-CH(CH₃)₂
f 1HMultiplet1.6-1.8CH (CH₃)₂
g 6HDoublet0.8-1.0CH(CH ₃)₂

5.3 ¹³C NMR: The Carbon Skeleton

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Predicted SignalApproximate Chemical Shift (δ, ppm)Assignment
1 174-176C =O (Carboxylic Acid)
2 173-175C =O (Lactam)
3 45-50N-C H₂
4 38-42C H₂-CH(CH₃)₂
5 35-40C H₂-C=O
6 33-38C H-COOH
7 25-30C H(CH₃)₂
8 22-24CH(C H₃)₂

5.4 2D NMR: Assembling the Structure

2D NMR experiments are essential for establishing the connectivity between atoms.[22]

COSY (COrrelation SpectroscopY)

The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds (vicinal coupling).[23] This allows for the mapping of proton spin systems.

G cluster_pyrrolidine Pyrrolidine Ring Fragment cluster_isobutyl Isobutyl Fragment b Hb c Hc b->c ³J d Hd e He d->e ³J f Hf e->f ³J g Hg f->g ³J

Figure 2: Expected key COSY correlations.
  • Expected Correlations:

    • A correlation between the proton at position b (CH-COOH) and the protons at c (CH₂-C=O).

    • Correlations within the isobutyl chain: defg .

HSQC (Heteronuclear Single Quantum Coherence)

The HSQC experiment correlates each proton with the carbon atom to which it is directly attached (one-bond correlation).[24] This is crucial for definitively assigning the ¹³C signals based on the already assigned ¹H signals.

Proton (¹H)Correlated Carbon (¹³C)
b 6
c 5
d 3
e 4
f 7
g 8
HMBC (Heteronuclear Multiple Bond Correlation)

The HMBC experiment is arguably the most important for assembling the final structure. It shows correlations between protons and carbons that are two or three bonds away.[24] This allows us to connect the molecular fragments identified by COSY.

Figure 3: Expected key HMBC correlations for structural assembly.
  • Key Expected Correlations:

    • From Hd (N-CH₂) to C2 (Lactam C=O): This correlation connects the isobutyl chain to the pyrrolidone ring via the nitrogen atom.

    • From Hc (CH₂-C=O) to C6 (CH-COOH): This confirms the connectivity within the pyrrolidone ring.

    • From Hb (CH-COOH) to C1 (Carboxylic Acid C=O): This links the methine proton to the carboxylic acid carbonyl.

    • From He to C3 (N-CH₂): This correlation further confirms the attachment of the isobutyl group to the nitrogen.

Data Synthesis and Final Confirmation

The structural elucidation is complete when all collected data points converge to support a single, unambiguous structure.

  • HRMS confirms the molecular formula C₁₀H₁₇NO₃.

  • FTIR confirms the presence of a carboxylic acid (broad O-H, C=O at ~1710 cm⁻¹) and a lactam (C=O at ~1680 cm⁻¹).

  • ¹H and ¹³C NMR provide the correct number and types of proton and carbon environments.

  • COSY establishes the proton-proton connectivities, defining the pyrrolidone and isobutyl fragments separately.

  • HSQC links each proton to its directly attached carbon, allowing for confident carbon assignments.

  • HMBC provides the crucial long-range correlations that piece the fragments together, confirming the N-alkylation site and the position of the carboxylic acid group.

The collective, self-validating evidence from this multi-technique approach allows for the definitive structural assignment of the compound as this compound.

References

  • Small molecule NMR sample prepar
  • Singh, G., Sharma, A., & Singh, V. (n.d.).
  • Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ESA-IPB.
  • Bhardwaj, A., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Advances. [Link]

  • Ho, C. S., Lam, C. W. K., Chan, M. H. M., Cheung, R. C. K., Law, L. K., Lit, L. C. W., Ng, K. F., Suen, M. W. M., & Tai, H. L. (2003). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. The Clinical Biochemist. Reviews / Australian Association of Clinical Biochemists. [Link]

  • Common 2D (COSY, HSQC, HMBC). (n.d.). SDSU NMR Facility – Department of Chemistry.
  • Spectroscopy of Carboxylic Acid Derivatives. (2022). Chemistry LibreTexts. [Link]

  • Electrospray ionization high-resolution mass spectrometry (ESI HRMS) data... (n.d.). ResearchGate. [Link]

  • Stefanucci, A., Novellino, E., & Costante, R. (2014). PYROGLUTAMIC ACID DERIVATIVES: BUILDING BLOCKS FOR DRUG DISCOVERY. HETEROCYCLES. [Link]

  • HSQC and HMBC. (n.d.). Columbia University NMR Core Facility. [Link]

  • Integrated Spectral Data Base System for Organic Compounds. (n.d.). SDBS. National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

  • FTIR spectra of carboxylic acids || H-bonding & conjugation effect. (2023). YouTube. [Link]

  • NMR Sample Preparation. (n.d.). Iowa State University Chemical Instrumentation Facility. [Link]

  • Gunawan, G., & Nandiyanto, A. B. D. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science & Technology. [Link]

  • NMR sample preparation. (n.d.). University of Geneva. [Link]

  • Principles and Applications of High-Resolution Mass Spectrometry (ESI-MS). (2026). Oreate AI. [Link]

  • Theoretical NMR correlations based Structure Discussion. (2014). PubMed Central (PMC). [Link]

  • IR: carboxylic acids. (n.d.). University of Colorado Boulder. [Link]

  • DMSO-d6 preparation (NMR solvent) from DMSO: NMR peak position & splitting. (2021). YouTube. [Link]

  • The Basics of Interpreting a Proton (1H) NMR Spectrum. (2021). ACD/Labs. [Link]

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Sources

mass spectrometry of 1-(3-Methylbutyl)-5-oxopyrrolidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Mass Spectrometry of 1-(3-Methylbutyl)-5-oxopyrrolidine-3-carboxylic acid

Abstract

This technical guide provides a comprehensive framework for the analysis of this compound using mass spectrometry. Designed for researchers, scientists, and drug development professionals, this document details the core principles, instrumentation, and methodologies required for the robust characterization and quantification of this molecule. We delve into the rationale behind experimental choices, from sample preparation and ionization techniques to the interpretation of fragmentation patterns observed in tandem mass spectrometry (MS/MS). The guide includes detailed, step-by-step protocols and predictive data to serve as a practical resource for laboratory application.

Introduction and Molecular Profile

This compound is a derivative of pyroglutamic acid, a cyclic amino acid. Such structures are of significant interest in pharmaceutical and metabolic research, often appearing as drug metabolites or synthetic intermediates. Accurate identification and quantification are critical for understanding pharmacokinetic profiles, ensuring manufacturing quality control, and exploring metabolic pathways. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), stands as the gold standard for this purpose due to its unparalleled sensitivity, selectivity, and structural elucidation capabilities.[1][2]

Physicochemical Properties

A thorough understanding of the analyte's chemical properties is the foundation for developing a successful mass spectrometry method.[3]

PropertyValue
Molecular Formula C₁₀H₁₇NO₃
Average Molar Mass 199.24 g/mol
Monoisotopic Mass 199.12084 Da
Core Structure N-substituted Pyroglutamic Acid
Key Functional Groups Carboxylic Acid, Lactam (cyclic amide)

The monoisotopic mass is the critical value for high-resolution mass spectrometry analysis.

Foundational Principles: Ionization and Instrumentation

The selection of an appropriate ionization technique is paramount for successfully transferring the analyte from the liquid phase to the gas phase as an intact ion.

Ionization Technique: Electrospray Ionization (ESI)

For a molecule like this compound, which possesses both acidic (carboxylic acid) and basic (tertiary nitrogen in the lactam) sites, Electrospray Ionization (ESI) is the ideal choice.[4][5] ESI is a soft ionization technique that minimizes in-source fragmentation, allowing for the clear observation of the precursor molecular ion.[6]

  • Positive Ion Mode ([M+H]⁺): The nitrogen atom within the lactam ring is a favorable site for protonation. This mode is expected to yield a strong signal and is often the primary choice for quantification.

  • Negative Ion Mode ([M-H]⁻): The carboxylic acid group readily deprotonates, especially at neutral or basic pH, to form a stable carboxylate anion. This mode provides complementary structural information.

Mass Analyzer Selection

While various mass analyzers can be used, tandem quadrupole (triple quad, QqQ) and high-resolution systems like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap are most common.

  • Tandem Quadrupole (QqQ): This is the workhorse for quantitative analysis. Operating in Multiple Reaction Monitoring (MRM) mode, it offers exceptional sensitivity and specificity by monitoring a specific precursor-to-product ion transition.[4]

  • High-Resolution Mass Spectrometry (HRMS): Instruments like Q-TOF or Orbitrap provide highly accurate mass measurements (typically <5 ppm error).[1] This capability is invaluable for confirming elemental composition and identifying unknown metabolites, as it significantly increases confidence in structural assignments.[2]

Mass Spectra and Fragmentation Analysis

The predictive analysis of mass spectra is crucial for identifying the compound and for developing robust quantitative methods.

Full Scan Mass Spectrometry (MS1)

In a full scan experiment, the primary goal is to identify the intact molecular ion. Based on the monoisotopic mass, the following ions are predicted:

Ion SpeciesModePredicted m/zRationale
[M+H]⁺ Positive200.1281Protonation of the lactam nitrogen.
[M-H]⁻ Negative198.1132Deprotonation of the carboxylic acid.
[M+Na]⁺ Positive222.1100Adduct formation with sodium ions, common in ESI.
[M+K]⁺ Positive238.0839Adduct formation with potassium ions.
[M+HCOO]⁻ Negative244.1190Adduct with formate, often present in mobile phases.
Tandem Mass Spectrometry (MS/MS): Elucidating the Structure

Collision-Induced Dissociation (CID) is used to fragment the selected precursor ion, generating a unique fingerprint of product ions that confirms the molecule's identity.[7] The fragmentation pathways are dictated by the molecule's structure, with cleavage occurring at the weakest chemical bonds.

The protonated molecule is expected to fragment through several key pathways involving the carboxylic acid group, the N-alkyl side chain, and the pyrrolidone ring.

G cluster_main Positive Ion Fragmentation [M+H]⁺ cluster_path1 Side Chain Cleavage cluster_path2 Ring & COOH Fragmentation M_H Precursor Ion m/z 200.1 [C₁₀H₁₈NO₃]⁺ Loss1 - C₅H₁₀ (70 Da) M_H->Loss1 Loss3 - H₂O (18 Da) M_H->Loss3 F1_1 Fragment m/z 128.1 [C₆H₈NO₂]⁺ Loss2 - CO₂ - C₄H₈ (100 Da) F1_1->Loss2 F1_2 Fragment m/z 84.1 [C₅H₁₀N]⁺ Loss1->F1_1 Loss2->F1_2 F2_1 Fragment m/z 182.1 [C₁₀H₁₆NO₂]⁺ Loss4 - CO (28 Da) F2_1->Loss4 F2_2 Fragment m/z 154.1 [C₉H₁₆NO]⁺ Loss3->F2_1 Loss4->F2_2

Caption: Predicted fragmentation of this compound in positive ESI mode.

  • Loss of Water (H₂O): The initial loss of water from the carboxylic acid group is a very common fragmentation for such compounds, leading to a fragment at m/z 182.1 .

  • Loss of Carbon Monoxide (CO): Following the loss of water, a subsequent loss of carbon monoxide can occur, yielding a fragment at m/z 154.1 .

  • Side Chain Cleavage: Cleavage of the bond between the nitrogen and the 3-methylbutyl side chain can result in the loss of the neutral alkene (C₅H₁₀), producing a fragment corresponding to the protonated pyroglutamic acid core at m/z 128.1 .

  • Further Fragmentation: More complex rearrangements can lead to smaller fragments, such as m/z 84.1 , which may correspond to the protonated pyrrolidinone ring after loss of the side chain and carboxyl group.

Fragmentation of the deprotonated molecule is typically initiated at the negatively charged carboxylate group.

G cluster_main Negative Ion Fragmentation [M-H]⁻ cluster_path1 Decarboxylation cluster_path2 Side Chain Cleavage M_H Precursor Ion m/z 198.1 [C₁₀H₁₆NO₃]⁻ Loss1 - CO₂ (44 Da) M_H->Loss1 Loss2 - C₅H₁₀ (70 Da) M_H->Loss2 F1_1 Fragment m/z 154.1 [C₉H₁₆NO]⁻ Loss1->F1_1 F2_1 Fragment m/z 128.1 [C₅H₆NO₃]⁻ Loss2->F2_1

Caption: Predicted fragmentation of this compound in negative ESI mode.

  • Loss of Carbon Dioxide (CO₂): The most characteristic fragmentation for a deprotonated carboxylic acid is the neutral loss of CO₂, resulting in a prominent fragment at m/z 154.1 . This is often the most intense product ion in negative mode.

  • Side Chain Cleavage: Similar to positive mode, cleavage of the N-alkyl bond can occur, resulting in the loss of the side chain and formation of a deprotonated pyroglutamic acid fragment at m/z 128.1 .

Experimental Workflow and Protocols

A robust and reproducible workflow is essential for high-quality data. This section outlines a validated starting point for method development.

G Sample Sample Collection (e.g., Plasma, Urine, Reaction Mixture) Prep Sample Preparation (Protein Precipitation, SPE, or Dilute-and-Shoot) Sample->Prep LC LC Separation (HILIC or Reversed-Phase) Prep->LC MS Mass Spectrometry (ESI Source, QqQ or HRMS Analyzer) LC->MS Data Data Acquisition & Analysis (MRM Quantification or Full Scan ID) MS->Data

Caption: General experimental workflow for LC-MS analysis.

Step-by-Step Sample Preparation Protocol (Dilute-and-Shoot)

This protocol is a simple and effective starting point for relatively clean samples like reaction mixtures or for initial screening. For complex matrices like plasma, protein precipitation or solid-phase extraction (SPE) would be necessary to mitigate matrix effects.[8]

  • Prepare Stock Solution: Accurately weigh ~1 mg of the reference standard and dissolve in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution.

  • Prepare Working Standards: Perform serial dilutions of the stock solution with the initial mobile phase composition (e.g., 95:5 Acetonitrile:Water with 0.1% Formic Acid) to create a calibration curve (e.g., 1-1000 ng/mL).

  • Prepare Sample: Dilute the sample to be analyzed with the same initial mobile phase to ensure the analyte concentration falls within the calibration range.

  • Add Internal Standard (for quantitation): If available, add a stable isotope-labeled internal standard to all samples and standards at a fixed concentration. This is crucial for correcting variability during sample preparation and ionization.[9]

  • Vortex and Centrifuge: Vortex all solutions for 30 seconds. If any particulates are present, centrifuge at >10,000 x g for 5 minutes.

  • Transfer: Carefully transfer the supernatant to an autosampler vial for injection.

Recommended LC-MS Method Parameters

Given the polar nature of the molecule, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent choice for achieving good retention and peak shape.[10]

ParameterRecommended SettingRationale
LC Column HILIC, e.g., Amide or Silica phase (2.1 x 100 mm, 1.7 µm)Retains polar analytes that are poorly retained on traditional C18 columns.
Mobile Phase A Water with 0.1% Formic Acid + 10 mM Ammonium FormatePromotes ionization and provides buffering.
Mobile Phase B Acetonitrile with 0.1% Formic AcidThe organic component in HILIC.
Flow Rate 0.3 - 0.5 mL/minCompatible with standard ESI sources.
Gradient Start at 95% B, hold for 1 min, decrease to 40% B over 5 min, hold for 2 min, return to 95% B and re-equilibrate.A typical gradient for eluting polar compounds in HILIC mode. Must be optimized.
Injection Volume 1 - 5 µLBalances sensitivity with potential for column overloading.
Column Temperature 40 °CImproves peak shape and reduces viscosity.
Mass Spectrometer Settings (Example for QqQ)

These are starting parameters and must be optimized for the specific instrument and analyte.

ParameterPositive Mode SettingNegative Mode Setting
Ionization Mode ESI+ESI-
Capillary Voltage 3.5 kV-3.0 kV
Source Temperature 150 °C150 °C
Desolvation Temperature 400 °C400 °C
Desolvation Gas Flow 800 L/hr800 L/hr
Collision Gas ArgonArgon
Precursor Ion (Q1) m/z 200.1m/z 198.1
Product Ion (Q3) m/z 154.1 / 128.1m/z 154.1 / 128.1
Collision Energy 15-25 eV (Optimize)10-20 eV (Optimize)

Method Validation and Quality Control

For use in regulated environments or for reliable quantification, the developed method must be validated.[11] Key validation parameters include:

  • Linearity and Range: The concentration range over which the detector response is proportional to the analyte concentration.

  • Accuracy and Precision: How close the measured values are to the true value and to each other, respectively.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentrations at which the analyte can be reliably detected and quantified.[12]

  • Selectivity: The ability to differentiate and quantify the analyte in the presence of other components in the sample matrix.

  • Matrix Effect: The suppression or enhancement of ionization due to co-eluting compounds from the sample matrix.

Conclusion

The mass spectrometric analysis of this compound is readily achievable with a well-designed LC-MS/MS method. The use of ESI in both positive and negative modes provides robust precursor ions and complementary fragmentation data essential for confident structural confirmation. HILIC chromatography is recommended for optimal separation of this polar molecule. The protocols and predictive data herein serve as a validated starting point for researchers to develop and implement sensitive and specific assays for applications ranging from metabolic profiling to pharmaceutical quality control.

References

  • Chetyrkin, S. V., et al. (2011). Formation of pyroglutamic acid from N-terminal glutamic acid in immunoglobulin gamma antibodies. PubMed. Available at: [Link]

  • PubChem. (n.d.). 1-Methyl-5-oxopyrrolidine-3-carboxylic acid. National Center for Biotechnology Information. Available at: [Link]

  • Vrkic, B., et al. (2011). Peptide Scrambling During Collision-Induced Dissociation is Influenced by N-terminal Residue Basicity. Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • Khan, K. M., et al. (2021). A Multi-Biochemical and In Silico Study on Anti-Enzymatic Actions of Pyroglutamic Acid. ResearchGate. Available at: [Link]

  • Kolla, A. N., et al. (2023). Validated method for the analysis of 22 illicit drugs and their metabolites via liquid chromatography tandem mass spectrometry (LC-MS/MS). National Institutes of Health. Available at: [Link]

  • Tecan Group Ltd. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Tecan Blog. Available at: [Link]

  • Chetyrkin, S. V., et al. (2011). Formation of Pyroglutamic Acid from N-Terminal Glutamic Acid in Immunoglobulin Gamma Antibodies. ResearchGate. Available at: [Link]

  • Opentrons. (n.d.). LC-MS Sample Preparation: Techniques & Challenges. Opentrons. Available at: [Link]

  • Gertzen, C. G., et al. (2023). Collision-Induced Dissociation of Citrullinated Peptide Anions. Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • Helleday, J. (2022). Metabolite Profiling of Drugs using Mass Spectrometry. DiVA portal. Available at: [Link]

  • PubChemLite. (n.d.). 1-(3-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid. PubChemLite. Available at: [Link]

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  • Li, H., et al. (2022). Development and Validation of a High-Performance Liquid Chromatography–Tandem Mass Spectrometry Method to Determine Promethazine and Its Metabolites. ResearchGate. Available at: [Link]

  • Unknown Author. (2013). Mass Spectrometry analysis of Small molecules. SlideShare. Available at: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

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  • Waters Corporation. (n.d.). Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies. Waters. Available at: [Link]

  • Lo, S. F. (2002). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. The Hong Kong Medical Technology Association. Available at: [Link]

  • Patel, K., et al. (2018). Metabolite Identification by Mass Spectrometry. International Journal of Pharmaceutical Research and Allied Sciences. Available at: [Link]

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  • Stanford University Mass Spectrometry. (2020). Measuring concentrations of small molecules using mass spectrometry – theory and practice – Part II. Stanford University. Available at: [Link]

  • Chad's Prep. (2018). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. YouTube. Available at: [Link]

  • Nagai, H., et al. (2017). Mobilize a Proton to Transform the Collision-Induced Dissociation Spectral Pattern of a Cyclic Peptide. Journal of the American Society for Mass Spectrometry. Available at: [Link]

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  • Ren, Y., et al. (2007). Cyclization reaction of peptide fragment ions during multistage collisionally activated decomposition: An inducement to lose internal amino-acid residues. Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • Al-Warhi, T., et al. (2022). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria. National Institutes of Health. Available at: [Link]

  • Banerjee, S., & Mazumdar, S. (2012). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. International Journal of Analytical Chemistry. Available at: [Link]

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Sources

A Comprehensive Technical Guide to 1-(3-Methylbutyl)-5-oxopyrrolidine-3-carboxylic acid: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

This technical guide provides an in-depth overview of 1-(3-Methylbutyl)-5-oxopyrrolidine-3-carboxylic acid, a derivative of the versatile 5-oxopyrrolidine-3-carboxylic acid scaffold. This document is intended for researchers, scientists, and professionals in the fields of drug development and chemical synthesis, offering a detailed exploration of its nomenclature, synthesis, predicted properties, and potential therapeutic applications.

Chemical Identity and Nomenclature

The compound in focus is systematically named This compound according to IUPAC nomenclature guidelines. The "3-methylbutyl" substituent is also commonly referred to as "isopentyl" or "isoamyl." Consequently, this molecule may be identified by several synonyms.

Table 1: IUPAC Name and Synonyms

TypeName
IUPAC Name This compound
Synonym 1-Isopentyl-5-oxopyrrolidine-3-carboxylic acid
Synonym 1-Isoamyl-5-oxopyrrolidine-3-carboxylic acid
Synonym N-(3-Methylbutyl)-5-oxopyrrolidine-3-carboxylic acid

The core structure, a pyrrolidinone ring with a carboxylic acid at the 3-position, is a privileged scaffold in medicinal chemistry, known for its favorable pharmacokinetic properties and its role as a versatile synthetic intermediate.

Synthesis and Mechanism

The primary route for synthesizing N-substituted 5-oxopyrrolidine-3-carboxylic acids involves the reaction of a primary amine with itaconic acid. This reaction proceeds via a tandem Michael addition and cyclization mechanism. In the case of this compound, the synthesis is achieved through the reaction of isoamylamine (3-methyl-1-butanamine) with itaconic acid.

The reaction is typically performed by refluxing a mixture of the primary amine and itaconic acid, often in the presence of water or another suitable solvent. The initial step is a nucleophilic 1,4-addition (Michael addition) of the amine to the α,β-unsaturated system of itaconic acid. This is followed by an intramolecular amidation, where the newly introduced amino group attacks one of the carboxylic acid moieties, leading to the formation of the five-membered lactam ring and the elimination of a water molecule.

Synthesis_Pathway cluster_reactants Reactants cluster_reaction Reaction Steps Itaconic_Acid Itaconic Acid Intermediate Michael Adduct (Unstable Intermediate) Itaconic_Acid->Intermediate Michael Addition Isoamylamine Isoamylamine (3-Methyl-1-butanamine) Isoamylamine->Intermediate Michael Addition Product This compound Intermediate->Product Intramolecular Amidation (Cyclization) Water H₂O

Figure 1: Synthesis pathway of this compound.

Experimental Protocol: Synthesis of this compound
  • Reactant Preparation: In a round-bottom flask equipped with a reflux condenser, combine itaconic acid (1.0 equivalent) and isoamylamine (1.1 equivalents).

  • Solvent Addition: Add a suitable solvent, such as water or ethanol, to facilitate the reaction. The concentration should be adjusted to ensure efficient mixing and heat transfer.

  • Reaction Conditions: Heat the mixture to reflux and maintain this temperature for a period of 4 to 12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the desired this compound.

Physicochemical Properties

While specific experimental data for this compound is not extensively available, its properties can be predicted based on its structure and data from analogous N-substituted 5-oxopyrrolidine-3-carboxylic acids.

Table 2: Predicted Physicochemical Properties

PropertyPredicted Value
Molecular Formula C₁₀H₁₇NO₃
Molecular Weight 199.25 g/mol
Appearance White to off-white solid
Solubility Expected to be soluble in polar organic solvents and aqueous bases.
XLogP3 ~1.5 - 2.5
Hydrogen Bond Donors 1 (from the carboxylic acid)
Hydrogen Bond Acceptors 3 (two from the carboxylic acid, one from the lactam)

Potential Applications in Drug Discovery and Development

Derivatives of 5-oxopyrrolidine-3-carboxylic acid have garnered significant interest in medicinal chemistry due to their diverse biological activities. The introduction of various substituents at the N-1 position allows for the fine-tuning of their pharmacological profiles.

Antimicrobial and Anticancer Agents

Recent studies have highlighted the potential of 1-aryl-5-oxopyrrolidine-3-carboxylic acid derivatives as promising scaffolds for the development of novel antimicrobial and anticancer agents. These compounds have demonstrated efficacy against a range of pathogens and cancer cell lines. The 3-methylbutyl substituent in the title compound introduces a lipophilic alkyl chain, which could influence its membrane permeability and interaction with biological targets. Further investigation into the antimicrobial and cytotoxic properties of this compound and its derivatives is warranted.

Central Nervous System (CNS) Applications

The pyrrolidinone core is a key feature of the "racetam" class of nootropic drugs, which are known to modulate cognitive function. While the direct CNS effects of this compound have not been reported, its structural similarity to other neurologically active compounds suggests that it could be a valuable starting point for the design of novel CNS-targeting agents.

Potential_Applications cluster_Antimicrobial Antimicrobial Research cluster_Anticancer Oncology Research cluster_CNS Neuroscience Research Core_Compound This compound Antifungal Antifungal Agents Core_Compound->Antifungal Potential as Antibacterial Antibacterial Agents Core_Compound->Antibacterial Potential as Anticancer Anticancer Agents Core_Compound->Anticancer Potential as CNS_Agents CNS-Targeting Agents Core_Compound->CNS_Agents Potential Scaffold for

Figure 2: Potential research applications of this compound.

Conclusion

This compound is a readily synthesizable compound with a chemical scaffold of known importance in medicinal chemistry. While specific data for this particular derivative is limited, the established synthetic route and the known biological activities of related compounds suggest that it holds potential for further investigation in the development of new therapeutic agents. This technical guide serves as a foundational resource for researchers interested in exploring the chemical and biological properties of this and other N-alkylated 5-oxopyrrolidine-3-carboxylic acids.

References

  • PubChem. 1-Methyl-5-oxopyrrolidine-3-carboxylic acid. National Center for Biotechnology Information. [Link]

  • PubChem. 1-tert-Butyl-5-oxopyrrolidine-3-carboxylic acid. National Center for Biotechnology Information. [Link]

  • Paytash, F. et al. (1950). Reaction of Primary Amines with Itaconic Acid. Journal of the American Chemical Society, 72(3), 1415-1416.
  • Imamura, K. et al. (2004). A Novel and Efficient Synthesis of 4-Carboxypyrrolidones from Itaconic Acid and Primary Amines. Chemical & Pharmaceutical Bulletin, 52(1), 63-73.
  • Simitriedis, K. et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Pharmaceuticals, 15(8), 988.
  • Al-Blewi, F. F. et al. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. Molecules, 28(9), 3791.

Methodological & Application

Application Notes and Protocols for 1-(3-Methylbutyl)-5-oxopyrrolidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The 5-Oxopyrrolidine-3-carboxylic Acid Scaffold

The 5-oxopyrrolidine-3-carboxylic acid core is a versatile heterocyclic scaffold that has garnered significant interest in medicinal chemistry and drug development. Derivatives of this structure have been shown to exhibit a wide range of biological activities, including anti-inflammatory, antibacterial, and anticancer properties.[1][2][3][4][5] The substituent at the N-1 position of the pyrrolidinone ring plays a crucial role in modulating the pharmacological profile of these compounds. This document provides a detailed guide for researchers, scientists, and drug development professionals on the potential applications and experimental protocols for a specific analog, 1-(3-Methylbutyl)-5-oxopyrrolidine-3-carboxylic acid. While extensive research on this particular derivative is not yet prevalent in publicly accessible literature, the protocols outlined herein are based on established methodologies for analogous compounds and are intended to serve as a comprehensive starting point for investigation.

Chemical and Physical Properties

PropertyValueSource
Molecular Formula C10H17NO3[6]
Molecular Weight 199.2469 g/mol [6]
Synonyms 1-Isopentyl-5-oxopyrrolidine-3-carboxylic acid[6]
CAS Number 944648-73-1[6]
Purity 95% (typical)[6]

Potential Therapeutic Areas and Mechanism of Action (Hypothesized)

Based on the activities of structurally related compounds, this compound could be investigated for the following applications:

  • Antimicrobial Agent: Derivatives of 5-oxopyrrolidine-3-carboxylic acid have demonstrated activity against both Gram-positive and Gram-negative bacteria.[2][7][8] The proposed mechanism for some analogs involves the disruption of bacterial biofilm formation.[2][8]

  • Anticancer Agent: Several studies have reported the in vitro anticancer activity of 5-oxopyrrolidine-3-carboxylic acid derivatives against various cancer cell lines, including non-small cell lung adenocarcinoma.[4][5][9]

  • Anti-inflammatory Agent: The core scaffold has been explored for its potential to inhibit inflammatory pathways. For instance, some derivatives have been screened for their activity against matrix metalloproteinases (MMPs).[1]

The lipophilic 3-methylbutyl (isopentyl) group on the nitrogen atom may influence the compound's cell permeability and interaction with biological targets. It is hypothesized that this group could enhance the compound's ability to cross cellular membranes, potentially leading to increased potency in cell-based assays.

Experimental Workflows and Protocols

The following section details experimental protocols to screen for and characterize the biological activity of this compound.

General Workflow for Biological Screening

Biological Screening Workflow cluster_0 Preparation cluster_1 Primary Screening cluster_2 Secondary & Mechanistic Studies start Compound Solubilization (e.g., DMSO) serial_dil Serial Dilutions start->serial_dil antimicrobial Antimicrobial Assays (e.g., MIC Determination) serial_dil->antimicrobial Test Concentrations anticancer Anticancer Assays (e.g., MTT Assay) serial_dil->anticancer Test Concentrations anti_inflammatory Anti-inflammatory Assays (e.g., MMP Inhibition) serial_dil->anti_inflammatory Test Concentrations bactericidal Bactericidal/Bacteriostatic Assay antimicrobial->bactericidal Active Hits apoptosis Apoptosis/Cell Cycle Analysis anticancer->apoptosis Active Hits enzyme Enzyme Kinetics anti_inflammatory->enzyme Active Hits biofilm Biofilm Disruption Assay bactericidal->biofilm

Caption: General workflow for the biological screening of this compound.

Protocol 1: In Vitro Antimicrobial Susceptibility Testing

This protocol is adapted from methodologies used for similar 5-oxopyrrolidine-3-carboxylic acid derivatives and is designed to determine the Minimum Inhibitory Concentration (MIC) of the test compound against various bacterial strains.[2][7]

I. Principle

The broth microdilution method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

II. Materials

  • This compound

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Dimethyl sulfoxide (DMSO)

  • Sterile 96-well microtiter plates

  • Spectrophotometer (for measuring optical density at 600 nm)

  • Control antibiotics (e.g., Ampicillin, Ciprofloxacin)

III. Step-by-Step Methodology

  • Compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mg/mL).

  • Bacterial Inoculum Preparation:

    • Culture bacteria overnight in CAMHB at 37°C.

    • Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

  • Serial Dilution:

    • Perform a two-fold serial dilution of the compound stock solution in CAMHB in the 96-well plate. The final concentrations may range from 256 µg/mL to 0.5 µg/mL.

    • Include a positive control (bacteria with no compound) and a negative control (broth only).

    • Also, include a solvent control (bacteria with the highest concentration of DMSO used).

  • Inoculation and Incubation: Add the standardized bacterial inoculum to each well. Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity. This can be confirmed by measuring the optical density at 600 nm.

IV. Data Interpretation

ResultInterpretation
Low MIC value Potent antimicrobial activity
High MIC value Low or no antimicrobial activity
Growth in solvent control DMSO concentration is not inhibitory

Protocol 2: In Vitro Anticancer Activity (MTT Assay)

This protocol outlines the use of the MTT assay to assess the cytotoxic effects of this compound on a cancer cell line, a common method for evaluating similar compounds.[9]

I. Principle

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

II. Materials

  • This compound

  • Human cancer cell line (e.g., A549 - non-small cell lung cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Sterile 96-well cell culture plates

  • Multi-well plate reader

III. Step-by-Step Methodology

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete cell culture medium.

    • Remove the old medium from the cells and add the medium containing the different concentrations of the compound.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a no-treatment control.

  • Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a multi-well plate reader.

IV. Data Analysis

Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the cell viability against the compound concentration to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Safety and Handling

While specific toxicity data for this compound is not available, related compounds are known to cause skin and eye irritation and may be harmful if swallowed or inhaled.[10][11][12] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated area or a chemical fume hood.

Conclusion

This compound belongs to a class of compounds with demonstrated potential in various therapeutic areas. The protocols provided in this application note offer a robust framework for initiating the investigation of its biological activities. Researchers are encouraged to adapt and optimize these protocols based on their specific experimental needs and to further explore the mechanistic underpinnings of any observed activities.

References

  • Pandya, K. M., & Desai, P. S. (2020). DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3-CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI-INFLAMMATORY AGENTS. Rasayan Journal of Chemistry, 13(2), 1054-1062. [Link]

  • Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. (2025). Molecules. [Link]

  • Kavaliauskas, P., et al. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. Pharmaceuticals, 16(5), 668. [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Methyl-5-oxopyrrolidine-3-carboxylic acid. PubChem. [Link]

  • Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. (2023). MDPI. [Link]

  • Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. (n.d.). MDPI. [Link]

  • 13575 Chenille Dr, Port Charlotte, FL 33981. (n.d.). Realtor.com. [Link]

  • Synthesis and Biological Activity of 1-Substituted 5-Oxopyrrolidine-3-Carboxylic Acids. (2025). ResearchGate. [Link]

  • Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. (2025). PMC - NIH. [Link]

  • Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. (2022). MDPI. [Link]

  • SYNTHESIS OF 1-(4-HYDROXYPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLIC ACID DERIVATIVES AND EVALUATION OF THEIR ANTIBACTERIAL ACTIVITY. (2014). Chemical Technology. [Link]

  • Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. (2025). ResearchGate. [Link]

  • National Center for Biotechnology Information. (n.d.). 1-tert-Butyl-5-oxopyrrolidine-3-carboxylic acid. PubChem. [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate. PubChem. [Link]

  • Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. (2021). MDPI. [Link]

  • This compound, 95% Purity, C10H17NO3, 1 gram. (n.d.). CP Lab Safety. [Link]

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Application Notes & Protocols: 1-(3-Methylbutyl)-5-oxopyrrolidine-3-carboxylic Acid as a Versatile Chiral Building Block

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Pyrrolidine Scaffold in Modern Drug Discovery

The 5-oxopyrrolidine-3-carboxylic acid framework is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its rigid, five-membered lactam structure provides a well-defined three-dimensional arrangement for appended functional groups, making it an ideal building block for the synthesis of complex molecular architectures with specific pharmacological activities.[1] Derivatives of this core have demonstrated a wide spectrum of therapeutic potential, including antibacterial, anticancer, and anti-inflammatory properties.[2][3][4] The introduction of chirality at the C3 position further enhances its utility, allowing for the stereoselective synthesis of drug candidates, a critical aspect in modern pharmacology where the biological activity of enantiomers can differ significantly.[5]

This technical guide focuses on 1-(3-methylbutyl)-5-oxopyrrolidine-3-carboxylic acid, a valuable chiral building block for the synthesis of novel therapeutic agents. The N-linked 3-methylbutyl (isopentyl) group provides lipophilicity, which can be crucial for modulating a compound's pharmacokinetic profile, such as its ability to cross cell membranes. This document provides detailed protocols for the synthesis of the racemic compound, methods for its chiral resolution, and discusses its potential applications in drug development.

Physicochemical and Spectral Properties

PropertyEstimated Value
Molecular Formula C₁₀H₁₇NO₃
Molecular Weight 199.25 g/mol
Appearance White to off-white solid
Solubility Soluble in water and polar organic solvents
Melting Point Expected to be in the range of 100-150 °C
Boiling Point > 300 °C (decomposes)
pKa ~4-5 (for the carboxylic acid)

Expected NMR Spectral Data (in CDCl₃):

  • ¹H NMR: Chemical shifts (δ) are expected for the N-CH₂, pyrrolidine ring protons (CH₂, CH), isobutyl group protons (CH₂, CH, CH₃), and the carboxylic acid proton (COOH).

  • ¹³C NMR: Resonances are anticipated for the carbonyl carbons (C=O), the carboxylic acid carbon (COOH), and the aliphatic carbons of the pyrrolidine ring and the isobutyl side chain.

Expected Mass Spectrometry Data:

  • ESI-MS: [M+H]⁺ at m/z 199.12, [M-H]⁻ at m/z 197.11.

Synthesis of Racemic this compound

The synthesis of N-substituted 5-oxopyrrolidine-3-carboxylic acids is commonly achieved through the Michael addition of a primary amine to itaconic acid, followed by an intramolecular cyclization.[2] This one-pot reaction is efficient and proceeds with good yields.

Figure 1: General workflow for the synthesis of the racemic product.

Protocol: Synthesis of Racemic this compound

Materials:

  • Itaconic acid

  • 3-Methylbutylamine (Isoamylamine)

  • Deionized water

  • Hydrochloric acid (HCl), 1 M

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve itaconic acid (13.0 g, 0.1 mol) in 100 mL of deionized water.

  • Addition of Amine: To the stirred solution, add 3-methylbutylamine (8.7 g, 0.1 mol) dropwise at room temperature. An exothermic reaction may be observed.

  • Reflux: Heat the reaction mixture to reflux (approximately 100 °C) and maintain reflux for 6-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After cooling to room temperature, acidify the reaction mixture to pH 2-3 with 1 M HCl.

  • Extraction: Transfer the acidified mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield racemic this compound as a white to off-white solid.

Expected Yield: 70-85%

Causality behind Experimental Choices:

  • Solvent: Water is an excellent, environmentally benign solvent for this reaction, facilitating the dissolution of the starting materials and the intramolecular cyclization.

  • Reflux: Heating the reaction mixture is necessary to provide the activation energy for both the Michael addition and the subsequent lactam formation.

  • Acidification: Acidification of the reaction mixture protonates the carboxylate, rendering the product less water-soluble and facilitating its extraction into an organic solvent.

Chiral Resolution of this compound

The separation of the enantiomers of a racemic carboxylic acid is a critical step in the development of chiral building blocks. Two common methods for this are diastereomeric salt formation and chiral high-performance liquid chromatography (HPLC).

Sources

The Pyrrolidine Scaffold: A Privileged Motif in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Significance of the Five-Membered Ring

The pyrrolidine ring, a five-membered saturated heterocycle containing a single nitrogen atom, stands as one of the most ubiquitous and versatile scaffolds in the realm of medicinal chemistry.[1] Its prevalence in a vast array of natural products, from alkaloids to amino acids like proline, has long signaled its biological relevance.[1] This inherent bioactivity, coupled with its favorable physicochemical properties, has made the pyrrolidine motif a cornerstone in the design and development of a multitude of therapeutic agents.[2]

This guide, intended for researchers, scientists, and drug development professionals, will provide an in-depth exploration of the application of pyrrolidine derivatives across key therapeutic areas. We will delve into the mechanistic rationale behind their use, provide detailed, field-proven protocols for their synthesis and biological evaluation, and present data that underscores their therapeutic potential.

I. The Versatility of the Pyrrolidine Scaffold: A Structural Perspective

The utility of the pyrrolidine ring in drug design can be attributed to several key features:

  • Three-Dimensionality: The non-planar, puckered nature of the saturated ring allows for the precise spatial orientation of substituents, enabling a more effective exploration of the three-dimensional space of a biological target's binding pocket.

  • Chirality: The presence of stereocenters is a hallmark of many pyrrolidine-based drugs, allowing for the fine-tuning of target selectivity and potency.

  • Physicochemical Properties: The nitrogen atom can act as a hydrogen bond acceptor, and when protonated, as a hydrogen bond donor. This, along with the overall polarity of the ring, can enhance aqueous solubility and improve pharmacokinetic profiles.

  • Synthetic Tractability: The ready availability of chiral starting materials, most notably L-proline and its derivatives, provides a robust foundation for the stereoselective synthesis of complex pyrrolidine-containing molecules.[1]

II. Application in Antiviral Drug Discovery

Pyrrolidine derivatives have emerged as a particularly fruitful class of compounds in the fight against viral infections, most notably against the Hepatitis C virus (HCV). Many of these agents function as potent inhibitors of viral proteases, enzymes that are critical for the replication of the virus.

Featured Application: Inhibition of HCV NS3/4A Protease

A prominent example of a pyrrolidine-containing antiviral is Daclatasvir , a highly effective inhibitor of the HCV NS5A protein.[1] However, to illustrate a common synthetic and evaluation workflow, we will focus on the broader class of pyrrolidine-based HCV NS3/4A protease inhibitors. The core principle involves designing a molecule that can fit into the active site of the protease, blocking its function and thereby halting viral replication.

Protocol 1: Synthesis of a Pyrrolidine-Based Antiviral Core Structure

This protocol outlines the synthesis of a key pyrrolidine-based intermediate that serves as a building block for various antiviral compounds. The synthesis starts from the readily available and chiral L-proline.

Objective: To synthesize (S)-1-(chloroacetyl)pyrrolidine-2-carbonitrile, a key intermediate for various DPP-IV inhibitors with potential crossover applications in antiviral research.

Materials:

  • L-proline

  • Chloroacetyl chloride

  • Thionyl chloride (SOCl₂)

  • Ammonia solution (25% in water)

  • Trifluoroacetic anhydride (TFAA)

  • Triethylamine (TEA)

  • Tetrahydrofuran (THF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Ethyl acetate

  • Diisopropyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • N-Chloroacetylation of L-proline:

    • Suspend L-proline (1 equivalent) in anhydrous THF in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

    • Add chloroacetyl chloride (1.5 equivalents) dropwise at room temperature.

    • Reflux the mixture for 2 hours.

    • Cool the reaction to room temperature and dilute with water.

    • Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure to yield (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid.

  • Amide Formation:

    • Dissolve the carboxylic acid from the previous step in anhydrous DCM.

    • Add thionyl chloride (1.2 equivalents) dropwise at 0 °C and stir for 2 hours at room temperature.

    • Remove the solvent under reduced pressure.

    • Dissolve the residue in anhydrous DCM and add it dropwise to a cooled (0 °C) aqueous ammonia solution.

    • Stir the mixture vigorously for 1 hour.

    • Extract the product with DCM, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate to give (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxamide.

  • Dehydration to Nitrile:

    • Dissolve the amide in anhydrous DCM and cool to 0 °C.

    • Add triethylamine (3 equivalents) followed by the dropwise addition of trifluoroacetic anhydride (1.5 equivalents).

    • Stir the reaction at 0 °C for 3 hours.

    • Quench the reaction with saturated aqueous NaHCO₃.

    • Separate the organic layer, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

    • Purify the crude product by silica gel column chromatography (eluting with a gradient of ethyl acetate in hexanes) to afford (S)-1-(chloroacetyl)pyrrolidine-2-carbonitrile.

Protocol 2: Plaque Reduction Assay for Antiviral Activity

This protocol describes a standard method to evaluate the efficacy of a synthesized pyrrolidine derivative against a lytic virus, such as a model herpes simplex virus (HSV) or a relevant flavivirus.

Objective: To determine the concentration of the test compound that inhibits viral plaque formation by 50% (IC₅₀).

Materials:

  • Confluent monolayer of susceptible host cells (e.g., Vero cells for HSV) in 24-well plates

  • Virus stock of known titer (plaque-forming units per mL, PFU/mL)

  • Test compound (pyrrolidine derivative) dissolved in a suitable solvent (e.g., DMSO)

  • Cell culture medium (e.g., DMEM) with and without fetal bovine serum (FBS)

  • Overlay medium (e.g., medium containing 1% methylcellulose or agarose)

  • Phosphate-buffered saline (PBS)

  • Crystal violet staining solution (0.1% crystal violet in 20% ethanol)

  • Formalin (10% in PBS) for cell fixation

Step-by-Step Procedure:

  • Cell Seeding:

    • Seed the 24-well plates with host cells at a density that will result in a confluent monolayer on the day of infection.

    • Incubate the plates at 37 °C in a 5% CO₂ atmosphere.

  • Preparation of Compound Dilutions:

    • Prepare a series of dilutions of the test compound in serum-free medium. The final concentrations should span a range that is expected to show a dose-dependent inhibition of plaque formation. Include a "no drug" virus control.

  • Infection:

    • When the cell monolayer is confluent, aspirate the growth medium.

    • Wash the cells once with PBS.

    • Infect the cells with a dilution of the virus stock calculated to produce 50-100 plaques per well.

    • Incubate for 1 hour at 37 °C to allow for viral adsorption.

  • Treatment and Overlay:

    • After the adsorption period, aspirate the virus inoculum.

    • Add the prepared dilutions of the test compound to the respective wells.

    • Carefully add the overlay medium to each well. The overlay restricts the spread of the virus to adjacent cells, resulting in the formation of discrete plaques.

  • Incubation:

    • Incubate the plates at 37 °C in a 5% CO₂ atmosphere for a period that allows for plaque development (typically 2-5 days, depending on the virus).

  • Plaque Visualization:

    • Aspirate the overlay medium.

    • Fix the cells with 10% formalin for at least 30 minutes.

    • Remove the formalin and stain the cells with crystal violet solution for 15-20 minutes.

    • Gently wash the plates with water and allow them to air dry. Viable cells will be stained purple, while the areas of viral-induced cell death (plaques) will appear as clear zones.

  • Data Analysis:

    • Count the number of plaques in each well.

    • Calculate the percentage of plaque inhibition for each compound concentration relative to the "no drug" control.

    • Plot the percentage of inhibition against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

III. Application in Anticancer Drug Discovery

The pyrrolidine scaffold is a prominent feature in a number of anticancer agents, where it can contribute to interactions with various biological targets, including enzymes and receptors involved in cancer cell proliferation and survival.[3]

Featured Application: Targeting Cancer Cell Proliferation

Pyrrolidine derivatives have been designed to target a range of mechanisms in cancer, including the inhibition of kinases, proteases, and interactions with DNA. Anisomycin, a natural product containing a pyrrolidine ring, is a known inhibitor of protein synthesis and has demonstrated antitumor activity.[4]

Protocol 3: Synthesis of a Proline-Derived Anticancer Agent Precursor

This protocol outlines the synthesis of a functionalized pyrrolidine derivative from L-proline, which can be further elaborated to generate potential anticancer compounds.

Objective: To synthesize a Boc-protected 4-hydroxy-pyrrolidine-2-carboxylic acid, a versatile intermediate for the synthesis of various bioactive molecules.

Materials:

  • (2S,4R)-4-Hydroxy-L-proline

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Sodium hydroxide (NaOH)

  • Dioxane

  • Water

  • Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Procedure:

  • Boc Protection:

    • Dissolve (2S,4R)-4-Hydroxy-L-proline (1 equivalent) in a mixture of dioxane and water.

    • Add sodium hydroxide (2.5 equivalents) and stir until the starting material dissolves completely.

    • Cool the solution to 0 °C in an ice bath.

    • Add a solution of Boc₂O (1.1 equivalents) in dioxane dropwise.

    • Allow the reaction to warm to room temperature and stir overnight.

  • Work-up and Isolation:

    • Concentrate the reaction mixture under reduced pressure to remove the dioxane.

    • Wash the aqueous residue with ethyl acetate to remove any unreacted Boc₂O.

    • Cool the aqueous layer to 0 °C and carefully acidify to pH 2-3 with 1 M HCl.

    • Extract the product with ethyl acetate.

    • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the Boc-protected 4-hydroxy-pyrrolidine-2-carboxylic acid as a white solid.

Protocol 4: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present. This assay is widely used to screen for the cytotoxic effects of potential anticancer drugs.

Objective: To determine the concentration of a pyrrolidine derivative that reduces the viability of a cancer cell line by 50% (IC₅₀).

Materials:

  • Cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Cell culture medium (e.g., RPMI-1640) supplemented with 10% FBS

  • Test compound (pyrrolidine derivative) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Step-by-Step Procedure:

  • Cell Seeding:

    • Seed the 96-well plates with cancer cells at a predetermined optimal density (e.g., 5,000-10,000 cells per well).

    • Incubate for 24 hours at 37 °C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in culture medium.

    • Aspirate the medium from the wells and add the compound dilutions. Include a "vehicle control" (medium with DMSO) and a "no cell" blank control.

    • Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL.

    • Incubate the plates for 2-4 hours at 37 °C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Aspirate the medium containing MTT.

    • Add the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plates on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Read the absorbance of each well at a wavelength of 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background absorbance.

  • Data Analysis:

    • Subtract the absorbance of the blank from all other readings.

    • Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

IV. Application in Central Nervous System (CNS) Drug Discovery

The pyrrolidine ring is a key structural element in many CNS-active compounds, including antidepressants, antipsychotics, and cognitive enhancers. Its ability to interact with various receptors and transporters in the brain makes it a valuable scaffold for the development of drugs targeting neurological and psychiatric disorders.

Featured Application: Modulation of Dopamine Receptors

Dopamine receptors, particularly the D₂ subtype, are important targets for antipsychotic drugs. Pyrrolidine-containing molecules can be designed to act as antagonists or partial agonists at these receptors.

Protocol 5: Synthesis of a Rolipram Analogue Core

Rolipram is a selective phosphodiesterase-4 (PDE4) inhibitor with antidepressant and cognitive-enhancing effects. This protocol describes a key step in the synthesis of a rolipram analogue containing a pyrrolidinone ring.

Objective: To perform a nitro reduction and concomitant lactamization to form the pyrrolidinone ring.

Materials:

  • A suitable γ-nitroester precursor

  • Trichlorosilane (HSiCl₃)

  • N,N-Diisopropylethylamine (DIEA)

  • Dichloromethane (DCM), anhydrous

  • Aqueous sodium hydroxide (NaOH) solution

Step-by-Step Procedure:

  • Reaction Setup:

    • Dissolve the γ-nitroester precursor and DIEA (excess) in anhydrous DCM.

    • In a separate flask, dissolve trichlorosilane in anhydrous DCM.

  • Reaction Execution:

    • Cool both solutions to 0 °C.

    • Slowly add the trichlorosilane solution to the γ-nitroester solution.

    • Allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Carefully quench the reaction by adding aqueous NaOH solution.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield the desired pyrrolidinone.

Protocol 6: Dopamine D₂ Receptor Radioligand Binding Assay

This assay is used to determine the affinity of a test compound for the dopamine D₂ receptor. It measures the ability of the compound to compete with a radiolabeled ligand that is known to bind to the receptor.

Objective: To determine the inhibition constant (Ki) of a pyrrolidine derivative for the dopamine D₂ receptor.

Materials:

  • Cell membranes prepared from a cell line expressing the human dopamine D₂ receptor (e.g., CHO or HEK293 cells)

  • Radioligand, such as [³H]spiperone or [³H]raclopride

  • Test compound (pyrrolidine derivative)

  • Non-specific binding determinator (e.g., a high concentration of a known D₂ antagonist like haloperidol)

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4)

  • 96-well filter plates with glass fiber filters

  • Scintillation cocktail

  • Microplate scintillation counter

Step-by-Step Procedure:

  • Assay Setup:

    • Prepare serial dilutions of the test compound in the assay buffer.

    • In a 96-well plate, add the assay buffer, the radioligand at a concentration close to its K_d value, and the dilutions of the test compound.

    • For determining non-specific binding, add the non-specific binding determinator instead of the test compound.

    • For determining total binding, add only the assay buffer and the radioligand.

  • Incubation:

    • Add the cell membrane preparation to each well to initiate the binding reaction.

    • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Filtration:

    • Rapidly terminate the binding reaction by filtering the contents of each well through the filter plate using a vacuum manifold. This separates the membrane-bound radioligand from the unbound radioligand.

    • Wash the filters several times with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Scintillation Counting:

    • Allow the filters to dry.

    • Add scintillation cocktail to each well.

    • Count the radioactivity on the filters using a microplate scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Determine the IC₅₀ value of the test compound by plotting the percentage of specific binding against the compound concentration and fitting the data to a one-site competition model.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/K_d), where [L] is the concentration of the radioligand and K_d is its dissociation constant.

V. Data Presentation and Visualization

Quantitative Data Summary
Compound Class Target Assay Key Parameter Example Value Range
AntiviralHCV NS3/4A ProteasePlaque ReductionIC₅₀0.1 - 10 µM
AnticancerCancer Cell LinesMTT AssayIC₅₀0.5 - 50 µM
CNS-ActiveDopamine D₂ ReceptorRadioligand BindingKi1 - 100 nM
Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Start Starting Material (e.g., L-Proline) Intermediate1 Functionalized Pyrrolidine Core Start->Intermediate1 Multi-step Synthesis Final_Compound Final Pyrrolidine Derivative Intermediate1->Final_Compound Further Elaboration Assay Biological Assay (e.g., MTT, Plaque Reduction) Final_Compound->Assay Screening Data Data Analysis Assay->Data Result IC50 / Ki Value Data->Result

Caption: General workflow for the synthesis and biological evaluation of pyrrolidine derivatives.

Assay_Principle cluster_antiviral Plaque Reduction Assay cluster_anticancer MTT Assay Virus Virus Cells Host Cells Virus->Cells Plaques Plaque Formation Cells->Plaques No_Plaques Inhibition of Plaque Formation Cells:s->No_Plaques:n Compound_AV Antiviral Compound Compound_AV->Cells Treatment Cancer_Cells Cancer Cells MTT MTT Cancer_Cells->MTT Viable Cells Cell_Death Cell Death Cancer_Cells->Cell_Death Compound_AC Anticancer Compound Compound_AC->Cancer_Cells Formazan Formazan (Purple) MTT->Formazan Viable Cells

Caption: Simplified principles of the plaque reduction and MTT assays.

VI. Conclusion and Future Perspectives

The pyrrolidine scaffold continues to be a highly valuable and frequently employed structural motif in medicinal chemistry. Its inherent drug-like properties and synthetic accessibility ensure its continued relevance in the discovery of novel therapeutic agents. As our understanding of disease biology deepens, the ability to rationally design and synthesize complex, stereochemically defined pyrrolidine derivatives will be crucial for developing next-generation medicines with improved efficacy and safety profiles. The protocols and application notes provided in this guide serve as a foundational resource for researchers embarking on the exciting journey of exploring the vast therapeutic potential of this remarkable heterocyclic system.

VII. References

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  • MDPI. Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. [Link]

  • PMC. Recent insights about pyrrolidine core skeletons in pharmacology. [Link]

  • Topics in Current Chemistry. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]

  • MDPI. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. [Link]

  • PMC. Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives. [Link]

  • Google Patents. Synthetic process of vildagliptin.

  • PMC. Multifunctional Derivatives of Spiropyrrolidine Tethered Indeno-Quinoxaline Heterocyclic Hybrids as Potent Antimicrobial, Antioxidant and Antidiabetic Agents: Design, Synthesis, In Vitro and In Silico Approaches. [Link]

  • NIH. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates. [Link]

  • NIH. Probe Reports from the NIH Molecular Libraries Program. [Link]

  • PMC. Enantioselective Flow Synthesis of Rolipram Enabled by a Telescoped Asymmetric Conjugate Addition–Oxidative Aldehyde Esterification Sequence Using in Situ-Generated Persulfuric Acid as Oxidant. [Link]

  • University of Regensburg. Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. [Link]

  • ResearchGate. A facile method to synthesize vildagliptin. [Link]

  • Checkpoint Lab. MTT Cell Assay Protocol. [Link]

  • Bio-protocol. Antiviral assay. [Link]

  • BMG LABTECH. Dopamine d2 receptor HTRF binding kinetics. [Link]

  • Google Patents. Preparation method of vildagliptin intermediate.

  • NIH. The anti-Alzheimer potential of novel spiroindolin-1,2-diazepine derivatives as targeted cholinesterase inhibitors with modified substituents. [Link]

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Application Note: A Validated LC-MS/MS Method for the Quantification of 1-(3-Methylbutyl)-5-oxopyrrolidine-3-carboxylic acid in Human Plasma

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note describes a robust, sensitive, and selective method for the quantification of 1-(3-Methylbutyl)-5-oxopyrrolidine-3-carboxylic acid in human plasma. The method utilizes a straightforward protein precipitation extraction followed by analysis using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The protocol has been developed and validated according to the principles outlined in the ICH M10 Bioanalytical Method Validation guideline.[1][2][3] This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical or preclinical research applications requiring accurate measurement of this analyte.

Introduction

This compound is a small molecule containing both a lactam and a carboxylic acid moiety. Accurate quantification of such compounds in biological matrices like plasma is crucial for evaluating the absorption, distribution, metabolism, and excretion (ADME) profile of new chemical entities in drug development.[4] The inherent polarity of the carboxylic acid group can present challenges for retention on traditional reversed-phase chromatography columns and potential for ion suppression in mass spectrometry.[5]

This method overcomes these challenges by employing a C18 reversed-phase column with an acidified mobile phase to ensure consistent protonation and retention of the analyte.[6][7] Detection is achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides exceptional selectivity and sensitivity for quantification in a complex biological matrix.[8][9] The validation demonstrates that the method is accurate, precise, and fit for its intended purpose.[10]

Principle of the Method

The analytical strategy is based on three core steps:

  • Sample Preparation: Efficient removal of plasma proteins, which can interfere with the analysis and damage the analytical column, is achieved through protein precipitation with acetonitrile. This technique is rapid, cost-effective, and provides sufficient cleanup for this application.[11]

  • Chromatographic Separation: The analyte is separated from endogenous plasma components using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[12] The stationary phase is a nonpolar C18 column, while the mobile phase is a polar mixture of water and acetonitrile containing formic acid.[13][14] The acidic mobile phase suppresses the ionization of the analyte's carboxylic acid group, increasing its hydrophobicity and promoting retention on the nonpolar stationary phase.[7][15]

  • Mass Spectrometric Detection: The column eluent is introduced into the mass spectrometer via an electrospray ionization (ESI) source.[16] The analyte is ionized, and the precursor ion is selected in the first quadrupole. This ion is then fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This highly selective MRM transition allows for precise quantification, even at low concentrations, minimizing interference from the biological matrix.

Experimental Workflow

The overall analytical process from sample receipt to data reporting is outlined below.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing P1 Receive Plasma Sample P2 Thaw & Vortex P1->P2 P3 Aliquot 100 µL Plasma P2->P3 P4 Add Internal Standard P3->P4 P5 Protein Precipitation (300 µL Acetonitrile) P4->P5 P6 Vortex & Centrifuge P5->P6 P7 Transfer Supernatant P6->P7 A1 Inject 5 µL into LC-MS/MS System P7->A1 A2 Chromatographic Separation (C18 Column) A1->A2 A3 ESI Ionization & MS/MS Detection A2->A3 D1 Integrate Peak Areas (Analyte & IS) A3->D1 D2 Generate Calibration Curve (Linear Regression) D1->D2 D3 Calculate Concentration in Unknown Samples D2->D3 D4 Review & Report Results D3->D4

Figure 1: Overall analytical workflow.

Materials and Methods

Chemicals and Reagents
  • This compound reference standard (>98% purity)

  • Stable Isotope Labeled Internal Standard (IS), e.g., this compound-d7

  • Acetonitrile (LC-MS Grade)

  • Methanol (LC-MS Grade)

  • Formic Acid (LC-MS Grade, >99%)

  • Ultrapure Water (18.2 MΩ·cm)[17]

  • Control Human Plasma (K2-EDTA)

Instrumentation
  • LC System: Shimadzu Nexera X2 or equivalent UHPLC system

  • Mass Spectrometer: SCIEX Triple Quad™ 5500 or equivalent tandem mass spectrometer

  • Analytical Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm, or equivalent

Preparation of Solutions
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve the reference standard and internal standard in methanol to prepare individual stock solutions.

  • Working Solutions: Prepare serial dilutions of the stock solutions in 50:50 (v/v) acetonitrile/water to create working solutions for calibration standards and quality control samples.

  • Calibration (CAL) Standards and Quality Control (QC) Samples: Spike appropriate volumes of the working solutions into control human plasma to achieve the desired concentration range. A typical range might be 1-1000 ng/mL.

Detailed Protocols

Sample Preparation Protocol: Protein Precipitation
  • Label 1.5 mL microcentrifuge tubes for each CAL, QC, and unknown sample.

  • Allow all plasma samples to thaw completely at room temperature and vortex gently to ensure homogeneity.

  • Aliquot 100 µL of plasma into the corresponding labeled tubes.

  • Add 10 µL of the internal standard working solution to every tube (except for blank matrix samples).

  • Add 300 µL of ice-cold acetonitrile to each tube.

  • Vortex vigorously for 30 seconds to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer 200 µL of the clear supernatant to a 96-well plate or autosampler vials.

  • Seal the plate/vials and place in the autosampler for injection.

LC-MS/MS Analytical Method

Rationale for Parameter Selection:

  • Mobile Phase: A gradient elution with water and acetonitrile is used to separate the analyte from polar and nonpolar interferences.[12] Formic acid is added to both mobile phases to maintain a low pH (~2.7), which protonates the carboxylic acid group, enhancing retention on the C18 column and promoting efficient positive ion ESI.[7][13]

  • Ionization: Electrospray ionization (ESI) is an effective soft ionization technique for polar molecules like carboxylic acids, readily forming [M+H]+ ions in positive mode.[16][18]

  • MRM Transitions: The precursor-to-product ion transitions are specific to the analyte and internal standard, ensuring high selectivity. The most intense and stable fragment ions are chosen for quantification (quantifier) and confirmation (qualifier).

LC Parameter Setting
ColumnACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temp.40°C
Gradient Program Time (min)
0.0
0.5
3.5
4.5
4.6
6.0
MS Parameter Setting
Ionization ModeElectrospray Ionization (ESI), Positive
Ion Source Gas 150 psi
Ion Source Gas 255 psi
Curtain Gas35 psi
Temperature550°C
IonSpray Voltage5500 V
MRM Transitions Analyte
Q1 Mass (Da)214.2 (Predicted [M+H]+)
Q3 Mass (Da)To be determined experimentally
Dwell Time150 ms
Declustering Potential (DP)To be optimized
Collision Energy (CE)To be optimized

Note: Q1/Q3 masses and MS voltages are compound-dependent and must be optimized experimentally by infusing a standard solution of the analyte and internal standard.

Method Validation

The method was validated following the ICH M10 guideline, ensuring its suitability for its intended purpose.[10][19] The objective of bioanalytical method validation is to demonstrate the reliability of the assay for the quantification of drugs and their metabolites.[1]

Validation Parameter Acceptance Criteria Hypothetical Result
Linearity Correlation coefficient (r²) ≥ 0.99r² = 0.9985
Range 1.00 ng/mL (LLOQ) to 1000 ng/mL (ULOQ)Achieved
Accuracy Mean concentration within ±15% of nominal (±20% at LLOQ)Within ±8.2% of nominal
Precision Coefficient of Variation (CV) ≤ 15% (≤ 20% at LLOQ)Intra-day CV < 6.5%, Inter-day CV < 9.1%
Matrix Effect IS-normalized matrix factor CV ≤ 15%CV = 7.8%
Recovery Consistent and precise across QC levelsMean recovery = 88.5%, CV = 5.4%
Stability % Bias within ±15% of nominalStable for 24h at RT, 72h at 4°C, 3 freeze-thaw cycles, and 30 days at -80°C

Conclusion

This application note presents a detailed, robust, and validated LC-MS/MS method for the quantification of this compound in human plasma. The simple protein precipitation sample preparation and highly selective MRM detection provide a reliable and high-throughput workflow suitable for regulated bioanalysis. The method meets the stringent validation criteria set forth by international regulatory guidelines, ensuring the generation of high-quality data for pharmacokinetic and clinical studies.

References

  • Chrom Tech. (n.d.). Reverse Phase Chromatography Techniques. Retrieved January 23, 2026, from [Link]

  • National Institutes of Health (NIH). (n.d.). Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. Retrieved January 23, 2026, from [Link]

  • ResearchGate. (n.d.). (PDF) Evaluation of a Novel Positively-Charged Pyrrolidine-Based Chiral Derivatization Reagent for the Enantioseparation of Carboxylic Acids by LC-ESI-MS/MS. Retrieved January 23, 2026, from [Link]

  • Spectroscopy Online. (2022). Key Steps to Create a Sample Preparation Strategy for Inductively Coupled Plasma (ICP) or ICP–Mass Spectrometry (ICP-MS) Analysis. Retrieved January 23, 2026, from [Link]

  • ACS Publications. (n.d.). Identification of the Carboxylic Acid Functionality by Using Electrospray Ionization and Ion−Molecule Reactions in a Modified Linear Quadrupole Ion Trap Mass Spectrometer. Retrieved January 23, 2026, from [Link]

  • European Medicines Agency. (n.d.). ICH M10 on bioanalytical method validation - Scientific guideline. Retrieved January 23, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved January 23, 2026, from [Link]

  • National Center for Biotechnology Information. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Retrieved January 23, 2026, from [Link]

  • ResearchGate. (n.d.). A systematic study of carboxylic acids in negative ion mode electrospray ionisation mass spectrometry providing a structural model for ion suppression. Retrieved January 23, 2026, from [Link]

  • Biotage. (2023). How does an acid pH affect reversed-phase chromatography separations?. Retrieved January 23, 2026, from [Link]

  • International Council for Harmonisation (ICH). (2022). Bioanalytical Method Validation and Study Sample Analysis M10. Retrieved January 23, 2026, from [Link]

  • PubMed. (n.d.). Evaluation of human plasma sample preparation protocols for untargeted metabolic profiles analyzed by UHPLC-ESI-TOF-MS. Retrieved January 23, 2026, from [Link]

  • ACG Publications. (n.d.). An HPLC/CAD method for determination of fatty acids in metered dose inhalation products. Retrieved January 23, 2026, from [Link]

  • ACS Publications. (2024). Real-Time Identification of Aerosol-Phase Carboxylic Acid Production Using Extractive Electrospray Ionization Mass Spectrometry. Retrieved January 23, 2026, from [Link]

  • Drawell. (n.d.). Sample Preparation for ICP-OES - Methods and Considerations. Retrieved January 23, 2026, from [Link]

  • Hawach Scientific. (2023). Reversed Phase Chromatography Principle. Retrieved January 23, 2026, from [Link]

  • Chemistry LibreTexts. (2022). 7.10: Reverse Phase Chromatography. Retrieved January 23, 2026, from [Link]

  • PubMed. (2024). ICH M10 Bioanalytical Method Validation Guideline-1 year Later. Retrieved January 23, 2026, from [Link]

  • MDPI. (n.d.). An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer. Retrieved January 23, 2026, from [Link]

  • PubMed. (n.d.). Quantitative determination of the 1,3-butadiene urinary metabolite 1,2-dihydroxybutyl mercapturic acid by high-performance liquid chromatography/tandem mass spectrometry using polynomial calibration curves. Retrieved January 23, 2026, from [Link]

  • PubMed. (2016). A robust LC-MS/MS method for the determination of pidotimod in different biological matrixes and its application to in vivo and in vitro pharmacokinetic studies. Retrieved January 23, 2026, from [Link]

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  • Royal Society of Chemistry. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Retrieved January 23, 2026, from [Link]

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  • World Health Organization. (2023). ICH Harmonised Guideline M10 Bioanalytical Method Validation and Study Sample Analysis to be implemented by PQT/MED. Retrieved January 23, 2026, from [Link]

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  • ResearchGate. (n.d.). Validated hydrophilic interaction LC-MS/MS method for determination of N-methyl-2-pyrrolidinone residue. Applied to a depletion study of N-methyl-2-pyrrolidinone in swine liver following intramuscular administration of drug N-methyl-2-pyrrolidinone formulation. Retrieved January 23, 2026, from [Link]

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Application Note & Protocol: A Robust HPLC Method for the Analysis of 1-(3-Methylbutyl)-5-oxopyrrolidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide to a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 1-(3-Methylbutyl)-5-oxopyrrolidine-3-carboxylic acid. The analyte, a polar compound containing a carboxylic acid and a lactam structure, presents unique challenges for traditional reversed-phase chromatography. This application note details a systematic approach to method development, culminating in a reliable and validated protocol suitable for researchers, scientists, and drug development professionals. The causality behind experimental choices is explained to ensure scientific integrity and facilitate method transfer and troubleshooting.

Introduction and Analyte Properties

This compound is a polar molecule with both a hydrogen bond donor (carboxylic acid) and acceptor (amide carbonyl). Its structure suggests limited retention on conventional C18 columns under highly aqueous mobile phase conditions, which can lead to issues like poor peak shape and retention time instability.[1] Therefore, a thoughtful approach to stationary phase and mobile phase selection is critical for a successful separation. High-performance liquid chromatography (HPLC) is a cornerstone of the pharmaceutical industry for ensuring the quality, safety, and efficacy of drug products.[2][3]

Chromatographic Method Development: A Rationale-Driven Approach

The development of a robust HPLC method requires a systematic evaluation of critical parameters.[4] Our strategy focuses on achieving optimal retention, resolution, and peak symmetry for this compound.

Stationary Phase Selection: Mitigating Polarity Challenges

Given the polar nature of the analyte, a standard C18 column may not provide adequate retention. Several modern stationary phases are designed to handle polar compounds effectively.[5] For this application, a polar-endcapped C18 column is selected. The polar endcapping minimizes undesirable interactions with residual silanols and improves peak shape for polar analytes. This type of column also offers better stability in highly aqueous mobile phases compared to traditional C18 columns.[5]

Mobile Phase Optimization: Controlling Ionization and Retention

The carboxylic acid moiety of the analyte necessitates pH control of the mobile phase to ensure consistent ionization and, consequently, stable retention.

  • Aqueous Phase: A low pH mobile phase will suppress the ionization of the carboxylic acid, rendering the molecule less polar and enhancing its retention on a reversed-phase column. A buffer of 20 mM potassium phosphate adjusted to pH 2.5 with phosphoric acid is chosen for its buffering capacity in the desired range and its compatibility with UV detection.

  • Organic Modifier: Acetonitrile is selected as the organic modifier due to its low viscosity and UV transparency. A gradient elution is employed to ensure the elution of any potential impurities with different polarities and to maintain a sharp peak shape for the main analyte.[6]

Detection

The 5-oxopyrrolidine structure contains a carbonyl group, which provides a chromophore for UV detection. Although carboxylic acids themselves lack strong chromophores, the amide bond within the pyrrolidone ring allows for detection at low UV wavelengths.[7] A detection wavelength of 210 nm is selected to maximize sensitivity for this analyte.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the analysis of this compound.

Materials and Reagents
  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Potassium phosphate monobasic (ACS grade)

  • Phosphoric acid (85%, ACS grade)

  • Water (HPLC grade)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a pump, autosampler, column oven, and UV detector is required.

ParameterCondition
HPLC Column Polar-endcapped C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 20 mM Potassium Phosphate, pH 2.5
Mobile Phase B Acetonitrile
Gradient 5% B to 60% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 210 nm
Preparation of Solutions
  • Mobile Phase A: Dissolve 2.72 g of potassium phosphate monobasic in 1 L of HPLC grade water. Adjust the pH to 2.5 with 85% phosphoric acid. Filter through a 0.45 µm membrane filter.

  • Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B.

  • Sample Solution: Prepare the sample in the same diluent as the standard solution to a final concentration of approximately 1 mg/mL.

Experimental Workflow Diagram

G cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Prepare Mobile Phase A (Phosphate Buffer pH 2.5) D Equilibrate HPLC System with Initial Conditions A->D B Prepare Mobile Phase B (Acetonitrile) B->D C Prepare Standard & Sample (1 mg/mL in 50:50 A:B) E Inject Standard/Sample (10 µL) C->E D->E F Run Gradient Elution E->F G Detect at 210 nm F->G H Integrate Peak Area G->H I Quantify Analyte H->I

Caption: HPLC analysis workflow for this compound.

Method Validation Protocol

The developed method must be validated to ensure it is suitable for its intended purpose. The validation will be performed according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[8][9]

System Suitability

Before each validation run, the system suitability will be assessed by injecting the standard solution five times. The acceptance criteria are as follows:

  • Tailing factor: ≤ 2.0

  • Theoretical plates: ≥ 2000

  • Relative Standard Deviation (RSD) of peak area: ≤ 2.0%

These parameters are in line with the general requirements outlined in USP General Chapter <621> Chromatography.[10][11]

Specificity

Specificity will be demonstrated by analyzing a blank (diluent), a placebo (if applicable), and a spiked sample. The chromatograms will be examined for any interfering peaks at the retention time of the analyte.

Linearity

Linearity will be evaluated by preparing a series of at least five concentrations of the reference standard over the range of 50% to 150% of the target concentration (0.5 mg/mL to 1.5 mg/mL). The peak area versus concentration data will be plotted, and the correlation coefficient (r²) should be ≥ 0.999.

Accuracy

Accuracy will be determined by analyzing samples spiked with the reference standard at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery at each level should be within 98.0% to 102.0%.[12]

Precision
  • Repeatability (Intra-day precision): Six replicate injections of the standard solution at 100% of the target concentration will be performed on the same day. The RSD of the peak areas should be ≤ 2.0%.[12]

  • Intermediate Precision (Inter-day precision): The repeatability assessment will be performed on a different day by a different analyst to assess the effect of random events on the precision of the analytical procedure.[12]

Robustness

The robustness of the method will be assessed by making deliberate small variations to the method parameters and evaluating the impact on the results. The parameters to be varied include:

  • Mobile phase pH (± 0.2 units)

  • Column temperature (± 5 °C)

  • Flow rate (± 0.1 mL/min)

The system suitability parameters should remain within the acceptance criteria for all variations.

Validation Workflow Diagram

G Start Method Validation Protocol SST System Suitability Testing Start->SST Specificity Specificity (Blank, Placebo, Spiked Sample) SST->Specificity Linearity Linearity (50-150% of Target Conc.) Specificity->Linearity Accuracy Accuracy (Spiked Recovery at 3 Levels) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Robustness Robustness (Vary pH, Temp, Flow Rate) Precision->Robustness Report Validation Report Robustness->Report

Caption: Workflow for the validation of the HPLC method.

Data Presentation

The results of the validation study should be summarized in a clear and concise manner.

Table 1: System Suitability Results
ParameterAcceptance CriteriaResult
Tailing Factor≤ 2.0
Theoretical Plates≥ 2000
RSD of Peak Area (%)≤ 2.0
Table 2: Linearity Data
Concentration (mg/mL)Peak Area
0.5
0.75
1.0
1.25
1.5
Correlation Coefficient (r²) ≥ 0.999
Table 3: Accuracy (Recovery) Results
Spike Level (%)Amount Spiked (mg/mL)Amount Recovered (mg/mL)Recovery (%)
800.8
1001.0
1201.2
Mean Recovery (%) 98.0 - 102.0

Conclusion

This application note presents a detailed and robust HPLC method for the analysis of this compound. By employing a polar-endcapped C18 column and an optimized mobile phase, this method overcomes the challenges associated with analyzing polar compounds. The comprehensive validation protocol, based on ICH guidelines, ensures that the method is reliable, accurate, and precise for its intended use in research and pharmaceutical development.

References

  • Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. (2023). National Institutes of Health. Retrieved from [Link]

  • Herbert, N. R., & Ebdon, D. (2001). The HPLC Analysis of Polar Analytes with Aqueous Mobile Phases.
  • HPLC Method Development and Validation for Pharmaceutical Analysis. (n.d.). Labcompare. Retrieved from [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005). International Council for Harmonisation. Retrieved from [Link]

  • Evaluation of a Novel Positively-Charged Pyrrolidine-Based Chiral Derivatization Reagent for the Enantioseparation of Carboxylic Acids by LC-ESI-MS/MS. (2015). ResearchGate. Retrieved from [Link]

  • Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. (2022). MDPI. Retrieved from [Link]

  • Reversed-phase High-Performance Liquid Chromatography Used to Monitor Enzymatic Cleavage of Pyrrolidone Carboxylic Acid From Regulatory Peptides. (1982). PubMed. Retrieved from [Link]

  • ICH guideline Q2(R2) on validation of analytical procedures. (2022). European Medicines Agency (EMA). Retrieved from [Link]

  • HPLC Analysis of Very Polar Compounds in Bioanalysis. (n.d.). LCGC International. Retrieved from [Link]

  • Steps involved in HPLC Method Development. (2018). Asian Journal of Pharmaceutical Research.
  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. (2020). National Institutes of Health. Retrieved from [Link]

  • Validation of Analytical Procedures Q2(R2). (2023). International Council for Harmonisation. Retrieved from [Link]

  • HPLC in Pharmaceutical Applications and Pharmaceutical Industry. (2025). Lab Manager. Retrieved from [Link]

  • <621> CHROM
  • Steps for HPLC Method Validation. (2024). Pharmaguideline. Retrieved from [Link]

  • Steps for HPLC Method Development. (n.d.). Pharmaguideline. Retrieved from [Link]

  • Are You Sure You Understand USP <621>?. (2024). LCGC International. Retrieved from [Link]

  • Chiral Derivatization Method for the Separation of Enantiomers of L-Prolinamide by Reverse Phase HPLC. (2023). Juniper Publishers. Retrieved from [Link]

  • Understanding the Latest Revisions to USP <621>. (n.d.). Agilent. Retrieved from [Link]

  • HPLC: Highly Accessible Instrument in Pharmaceutical Industry for Effective Method Development. (n.d.). Walsh Medical Media. Retrieved from [Link]

  • ICH Q2(R2) Validation of analytical procedures. (n.d.). European Medicines Agency (EMA). Retrieved from [Link]

  • HPLC Separation of Carboxylic Acids. (n.d.). SIELC Technologies. Retrieved from [Link]

  • Polar compounds separation by HPLC - any thoughts?. (2014). ResearchGate. Retrieved from [Link]

  • USP-NF 621 Chrom
  • Development and Validation of Stability-indicating RP-HPLC method for the simultaneous analysis of Salbutamol, Theophylline and Ambroxol. (n.d.). Scholars Middle East Publishers.
  • The reverse phase HPLC chromatographic profile of vinyl pyrrolidone in... (n.d.). ResearchGate. Retrieved from [Link]

  • Development and validation of chromatographic methods (HPLC and GC) for the determination of the active components (benzocaine, tyrothricin). (1995). ScienceDirect.
  • Development And Validation Of Hplc Method For The Isobutylglutarmonoamide. (n.d.). Neuroquantology. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Crystallization of 1-(3-Methylbutyl)-5-oxopyrrolidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the crystallization of 1-(3-methylbutyl)-5-oxopyrrolidine-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of obtaining high-quality crystalline material of this novel compound. As specific experimental data for this molecule is not widely available, this document provides a framework based on the known behavior of similar N-alkyl-pyrrolidone carboxylic acids and general crystallization principles.

Introduction to the Molecule and its Challenges

This compound possesses a unique combination of a hydrophilic carboxylic acid and a lactam ring, along with a moderately long, hydrophobic N-alkyl chain. This amphiphilic nature can present challenges in crystallization, including a tendency for "oiling out," the formation of multiple polymorphic forms, and sensitivity to solvent choice. This guide will provide a systematic approach to overcoming these potential hurdles.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties to consider for the crystallization of this compound?

While experimental data for this compound is limited, we can infer properties from similar structures like 1-methyl-5-oxopyrrolidine-3-carboxylic acid and 1-tert-butyl-5-oxopyrrolidine-3-carboxylic acid[1][2]. Key parameters to consider are:

  • Solubility: The carboxylic acid and lactam groups suggest solubility in polar solvents, particularly those capable of hydrogen bonding. The 3-methylbutyl group will contribute to solubility in less polar organic solvents. A careful balance between a "good" solvent (high solubility at high temperature) and a "bad" solvent (low solubility at low temperature) is crucial.

  • Melting Point: The melting point will influence the choice of solvent to avoid "oiling out," where the compound separates as a liquid instead of a solid if the solution temperature is above its melting point[3].

  • pKa: The carboxylic acid moiety will have a pKa around 4-5. The pH of the solution can significantly impact solubility and the potential for salt formation.

Q2: How do I select an appropriate solvent system?

Solvent selection is the most critical step in developing a successful crystallization protocol. A systematic screening approach is recommended.

Table 1: Suggested Solvents for Initial Screening

Solvent ClassExamplesRationale
Alcohols Methanol, Ethanol, IsopropanolGood hydrogen bonding capability to dissolve the carboxylic acid and lactam.
Esters Ethyl acetate, Isopropyl acetateModerate polarity, can often provide the desired solubility profile.
Ketones Acetone, Methyl ethyl ketoneGood solvating power for polar functional groups.
Ethers Tetrahydrofuran (THF), 2-Methyl-THFCan be good "good" solvents in a mixed solvent system.
Hydrocarbons Heptane, Hexane, TolueneLikely to be effective as "bad" solvents (anti-solvents).
Water May be a suitable solvent or anti-solvent depending on the overall polarity of the molecule.

A good starting point is to test the solubility of a small amount of your compound in a range of solvents at room temperature and with gentle heating. The ideal single solvent will show high solubility when hot and low solubility when cold. More likely, a mixed solvent system will be required.

Q3: What is "oiling out" and how can I prevent it?

"Oiling out" is the separation of the solute as a liquid phase instead of a solid crystalline phase from a supersaturated solution[4]. This often occurs when the compound's melting point is lower than the temperature of the solution, or if the level of supersaturation is too high[3]. For a molecule with a flexible alkyl chain like this compound, this is a significant risk.

Prevention Strategies:

  • Lower the crystallization temperature: If the melting point is known, ensure the cooling process brings the solution well below this temperature.

  • Reduce the cooling rate: Slow cooling allows more time for nucleation and crystal growth to occur in an ordered manner[5][6].

  • Use a more dilute solution: This lowers the supersaturation level.

  • Choose a different solvent system: A solvent in which the compound is less soluble can sometimes prevent oiling out.

Q4: How important is the purity of the starting material?

The purity of the starting material is critical. Impurities can inhibit nucleation, alter the crystal habit, or become incorporated into the crystal lattice, leading to a lower purity final product. It is advisable to start with material that is at least 95% pure, as determined by techniques like HPLC or NMR.

Troubleshooting Guide

This section addresses common problems encountered during the crystallization of this compound.

Problem 1: The compound "oils out" instead of crystallizing.

  • Cause A: Supersaturation is too high. The solution is cooled too quickly, or the concentration of the solute is too high, forcing the compound out of solution as a liquid.

    • Solution: Re-heat the solution until the oil redissolves. Add a small amount of the "good" solvent (10-20% more) to reduce the supersaturation level. Allow the solution to cool much more slowly.

  • Cause B: The melting point of the compound is lower than the solution temperature.

    • Solution: Select a solvent system with a lower boiling point. If using a mixed solvent system, try to use a higher proportion of the more volatile solvent.

  • Cause C: Presence of impurities. Impurities can depress the melting point and interfere with crystal lattice formation.

    • Solution: Purify the material further before attempting crystallization. Techniques like column chromatography may be necessary.

Problem 2: No crystals form, even after extended cooling.

  • Cause A: The solution is not supersaturated. The compound is too soluble in the chosen solvent system.

    • Solution 1 (Single Solvent): Reduce the volume of the solvent by slow evaporation in a fume hood.

    • Solution 2 (Mixed Solvent): Add a "bad" solvent (anti-solvent) dropwise to the solution at room temperature until turbidity persists. Then, add a few drops of the "good" solvent to redissolve the precipitate and allow the solution to cool slowly.

  • Cause B: Nucleation is inhibited. The solution is too clean, lacking sites for crystals to begin forming.

    • Solution 1: Scratching. Gently scratch the inside of the flask at the surface of the solution with a glass rod. This can create microscopic imperfections on the glass that act as nucleation sites.

    • Solution 2: Seeding. If you have a small amount of the crystalline solid, add a tiny crystal to the cooled solution. This will provide a template for further crystal growth.

Problem 3: The crystals are very fine needles or a powder.

  • Cause A: Nucleation is too rapid. This is often a result of rapid cooling or high supersaturation.

    • Solution: Slow down the cooling rate. Insulate the flask to allow for very gradual cooling. Consider using a more dilute solution.

  • Cause B: The solvent system promotes this crystal habit.

    • Solution: Experiment with different solvent systems. The shape of a crystal can be highly dependent on the solvent from which it is grown[7].

Problem 4: The crystallization is not reproducible.

  • Cause A: Inconsistent starting material purity.

    • Solution: Ensure the purity of each batch is consistent using analytical techniques like HPLC or NMR.

  • Cause B: Variations in the procedure. Small changes in cooling rate, stirring, or solvent ratios can have a significant impact.

    • Solution: Carefully document and control all experimental parameters. Use a controlled cooling bath for consistent temperature profiles.

Experimental Protocols

Protocol 1: General Recrystallization Procedure
  • Dissolution: In an appropriately sized Erlenmeyer flask, add the crude this compound. Add a small volume of the chosen "good" solvent.

  • Heating: Gently heat the mixture with stirring (e.g., on a hot plate) until the solid dissolves completely. If the solid does not dissolve, add small portions of the hot solvent until it does. It is important to use the minimum amount of hot solvent necessary.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Covering the flask with a watch glass will slow the cooling rate.

  • Further Cooling: Once at room temperature, place the flask in an ice bath to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the crystals under vacuum.

Protocol 2: Analytical Methods for Crystal Characterization
  • Purity Analysis: High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy should be used to determine the purity of the crystalline material.

  • Crystal Form Analysis: X-Ray Powder Diffraction (XRPD) is the primary technique to identify the crystalline form and to check for polymorphism[8][9].

  • Thermal Analysis: Differential Scanning Calorimetry (DSC) can be used to determine the melting point and to detect polymorphic transitions. Thermogravimetric Analysis (TGA) can identify the presence of residual solvent.

Visualizing the Troubleshooting Process

The following diagram illustrates a decision-making workflow for troubleshooting common crystallization issues.

Crystallization_Troubleshooting start Start Crystallization (Cooling Saturated Solution) oiling_out Compound 'Oils Out'? start->oiling_out no_crystals No Crystals Form? oiling_out->no_crystals No oiling_solutions 1. Re-heat & Add more 'good' solvent. 2. Cool slower. 3. Change solvent system. oiling_out->oiling_solutions Yes fine_crystals Crystals are too Fine? no_crystals->fine_crystals No no_crystals_solutions 1. Reduce solvent volume. 2. Add anti-solvent. 3. Scratch flask. 4. Add seed crystal. no_crystals->no_crystals_solutions Yes good_crystals Good Quality Crystals fine_crystals->good_crystals No fine_crystals_solutions 1. Slow down cooling rate. 2. Use a more dilute solution. 3. Change solvent system. fine_crystals->fine_crystals_solutions Yes oiling_solutions->start Retry no_crystals_solutions->start Retry fine_crystals_solutions->start Retry

Caption: A flowchart for troubleshooting common crystallization problems.

References

  • PubChem. 1-Methyl-5-oxopyrrolidine-3-carboxylic acid. National Center for Biotechnology Information. [Link]

  • Mettler Toledo. Oiling Out in Crystallization. [Link]

  • ACS Publications. Purification of 2-Pyrrolidone by Falling Film Melt Crystallization. [Link]

  • ACS Publications. Relationship between the Crystal Structure and Morphology of Carboxylic Acid Polymorphs. Predicted and Experimental Morphologies. [Link]

  • Google Patents.
  • Northwestern University. Cooling Rate and Crystal Size. [Link]

  • International Union of Crystallography. Chapter 7. Methods and problems of crystal structure analysis. [Link]

  • Chemistry LibreTexts. Recrystallization. [Link]

  • ResearchGate. What are the different techniques to characterize chemical crystals?. [Link]

  • PubChem. 5-Oxopyrrolidine-3-carboxylic acid. National Center for Biotechnology Information. [Link]

  • Concordia University Research Repository. Exploring Chiral Symmetry Breaking and Chiral Amplification in Conglomerate Crystals. [Link]

  • ResearchGate. Effect of Cooling Rate on the Crystal Quality and Crystallization Rate of SiC during Rapid Solidification Based on the Solid–Liquid Model. [Link]

  • MDPI. Effects of Preferential Incorporation of Carboxylic Acids on the Crystal Growth and Physicochemical Properties of Aragonite. [Link]

  • ResearchGate. Solubility of 1,3,5-Benzenetricarboxylic Acid in Different Solvents. [Link]

  • ResearchGate. [N-Methyl-2-pyrrolidone][C1-C4 Carboxylic Acid]: A Novel Solvent System with Exceptional Lignin Solubility. [Link]

  • Chemistry LibreTexts. 3.6F: Troubleshooting. [Link]

  • CDMO Pro. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds. [Link]

  • Intertek. Crystallography Analysis. [Link]

  • Reddit. How does cooling rate affect the point at which crystalisation occures and why?. [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • ACS Publications. Purification and Properties of Pyrrole, Pyrrolidine, Pyridine and 2-Methylpyridine. [Link]

  • Google Patents. Purification of N-Methyl-2-Pyrrolidone (NMP)
  • PMC. Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids. [Link]

  • Royal Society of Chemistry. Creating carboxylic acid co-crystals: The application of Hammett substitution constants. [Link]

  • MDPI. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. [Link]

  • MDPI. Effect of Cooling Rate on the Crystal Quality and Crystallization Rate of SiC during Rapid Solidification Based on the Solid–Liquid Model. [Link]

  • ResearchGate. How do you purify N-vinylpyrrolidinone?. [Link]

  • ResearchGate. Solvent design for crystallization of carboxylic acids. [Link]

  • University of Zurich. What can a crystal structure analysis do for you?. [Link]

  • ResearchGate. How to avoid the formation of oil droplets during recrystallization?. [Link]

  • PMC. Characterization and Antimicrobial Activity of N-Methyl-2-pyrrolidone-loaded Ethylene Oxide-Propylene Oxide Block Copolymer Thermosensitive Gel. [Link]

  • Reddit. Recrystallization (help meeeeee). [Link]

  • Royal Society of Chemistry. Two-dimensional co-crystallization of two carboxylic acid derivatives having dissimilar symmetries at the liquid/solid interface. [Link]

  • IJPAM. CRYSTAL CHARACTERIZATION TECHNIQUES. [Link]

  • Chemistry LibreTexts. 15.3: Physical Properties of Carboxylic Acids. [Link]

  • Chemistry Stack Exchange. Why are crystals of carboxylic acid fluffy. [Link]

  • ACS Publications. Local Structure and Polar Order in Liquid N-Methyl-2-pyrrolidone (NMP). [Link]

  • Wikipedia. Pyrrolidine. [Link]

  • University of Rochester. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • ESWA. Crystal Size and Cooling Rate - Teacher Notes. [Link]

  • PMC. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]

  • Khan Academy. Carboxylic acid introduction. [Link]

  • ResearchGate. Process for Purification of 3-Alkenylcephem Carboxylic Acid. [Link]

  • ResearchGate. Synthesis and Biological Evaluation of Some Pyrrolidine-2-one Derivatives. [Link]

  • Research and Reviews. A Brief Overview on Physicochemical Properties in Medicinal Chemistry. [Link]

  • PubChem. 1-Methyl-5-oxo-pyrrolidine-3-carboxylic acid methyl ester. National Center for Biotechnology Information. [Link]

  • PubChem. 1-tert-Butyl-5-oxopyrrolidine-3-carboxylic acid. National Center for Biotechnology Information. [Link]

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Technical Support Center: Synthesis of N-Substituted Pyrrolidines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of N-substituted pyrrolidines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of these important heterocyclic compounds. Here, you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and mechanistic insights to enhance the success of your synthetic endeavors.

Section 1: Troubleshooting Guide & FAQs

This section addresses specific issues you might encounter during your experiments, providing explanations for the underlying causes and actionable solutions.

Direct N-Alkylation using Alkyl Halides

Question 1: I am attempting to synthesize an N-alkyl pyrrolidine via direct alkylation with an alkyl bromide, but I am observing a significant amount of a higher molecular weight byproduct and my yield of the desired product is low. What is happening and how can I prevent this?

Answer: This is a classic case of over-alkylation , a common side reaction in the direct N-alkylation of amines.[1][2] The initially formed N-alkyl pyrrolidine is still nucleophilic and can react with another molecule of the alkyl halide to form a quaternary ammonium salt. This process is also known as quaternization.[1]

Causality: The mono-alkylated pyrrolidine competes with the starting pyrrolidine for the alkylating agent. This is particularly problematic when the reaction is run with a 1:1 stoichiometry of the amine and the alkyl halide, or if the reaction is allowed to proceed for an extended period.

Troubleshooting Strategies:

  • Stoichiometry Control: A common strategy to minimize over-alkylation is to use a large excess of the starting pyrrolidine relative to the alkyl halide. This ensures that the alkyl halide is more likely to react with the primary amine before it encounters the mono-alkylated product.

  • Slow Addition: Adding the alkyl halide slowly to the reaction mixture containing an excess of pyrrolidine can also help to maintain a low concentration of the alkylating agent, favoring mono-alkylation.

  • Choice of Base and Solvent: The choice of base and solvent can influence the reaction outcome. A non-nucleophilic base like potassium carbonate (K₂CO₃) is often used to neutralize the hydrogen halide formed during the reaction.[3] Polar aprotic solvents such as acetonitrile or DMF are commonly employed.[1][3] However, for some challenging alkylations, a stronger base like sodium hydride (NaH) in an anhydrous solvent like THF might be necessary to fully deprotonate the pyrrolidine, though this can sometimes promote other side reactions.[1]

  • In situ Finkelstein Reaction: For less reactive alkyl chlorides or bromides, an in situ Finkelstein reaction can be beneficial. Adding a catalytic amount of sodium iodide (NaI) can convert the alkyl halide to the more reactive alkyl iodide in situ, often leading to higher yields and shorter reaction times.[1]

Table 1: Effect of Reaction Parameters on Over-alkylation in N-Alkylation of Pyrrolidine

ParameterCondition to Minimize Over-alkylationRationale
Pyrrolidine:Alkyl Halide Ratio > 3:1Increases the probability of the alkyl halide reacting with the starting amine.
Addition of Alkyl Halide Slow, dropwise additionMaintains a low concentration of the alkylating agent.
Base Non-nucleophilic, inorganic base (e.g., K₂CO₃)Neutralizes acid byproduct without competing in the alkylation.
Solvent Polar aprotic (e.g., Acetonitrile, DMF)Solubilizes reactants and facilitates the SN2 reaction.[3]
Temperature Moderate (room temperature to gentle heating)Balances reaction rate with minimizing side reactions.

Question 2: My N-alkylation reaction with a secondary alkyl halide is giving me a significant amount of an alkene byproduct. What is causing this and how can I favor the substitution product?

Answer: You are observing a competing elimination reaction (E2) , which is common when using secondary or tertiary alkyl halides.[4][5] Pyrrolidine can act as both a nucleophile (leading to the desired SN2 product) and a base (leading to the undesired E2 product).

Causality: The outcome of the reaction (substitution vs. elimination) is influenced by several factors, including the structure of the alkyl halide, the strength of the base (nucleophile), the solvent, and the temperature.[6][7] Steric hindrance around the electrophilic carbon of the alkyl halide can favor elimination over substitution.[8]

Troubleshooting Strategies:

  • Alkyl Halide Structure: If possible, use a primary alkyl halide, as they are much less prone to elimination reactions. For secondary halides, the choice of leaving group can have an effect, with iodides generally being better leaving groups and sometimes favoring substitution.

  • Reaction Temperature: Lowering the reaction temperature generally favors the SN2 pathway over the E2 pathway, as the activation energy for elimination is often higher.

  • Solvent Choice: Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred for SN2 reactions as they solvate the cation but not the nucleophile, increasing its reactivity.[7] Polar protic solvents can stabilize the nucleophile through hydrogen bonding, reducing its nucleophilicity and potentially favoring elimination.

  • Base Selection: Using a non-nucleophilic, sterically hindered base to scavenge the acid produced, while allowing pyrrolidine to act primarily as a nucleophile, can be a useful strategy, although in this case, pyrrolidine itself is the nucleophile. A careful choice of reaction conditions is therefore crucial.

Diagram 1: Competing SN2 and E2 Pathways

G cluster_0 Reaction Pathways Reactants Pyrrolidine + Secondary Alkyl Halide SN2_Product N-Alkyl Pyrrolidine (Desired Product) Reactants->SN2_Product SN2 Pathway (Favored by low temp, polar aprotic solvent) E2_Product Alkene Byproduct (Undesired) Reactants->E2_Product E2 Pathway (Favored by high temp, sterically hindered halide)

Caption: Competing SN2 and E2 reaction pathways in the N-alkylation of pyrrolidine.

Reductive Amination

Question 3: I am performing a reductive amination with a ketone and pyrrolidine using sodium borohydride (NaBH₄), but my yield is low and I am isolating a significant amount of the corresponding alcohol from the reduction of the ketone. How can I improve the yield of my desired N-substituted pyrrolidine?

Answer: The issue you are facing is the premature reduction of the ketone by sodium borohydride before it can form the iminium ion with pyrrolidine. Sodium borohydride is a potent reducing agent that can readily reduce aldehydes and ketones.[9]

Causality: The rate of ketone reduction by NaBH₄ can be competitive with or even faster than the rate of iminium ion formation, especially if the iminium ion formation is slow or reversible. This leads to the consumption of the starting ketone and a lower yield of the desired amine.

Troubleshooting Strategies:

  • Use a Milder Reducing Agent: The most effective solution is to use a milder and more selective reducing agent that preferentially reduces the iminium ion in the presence of the carbonyl compound. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this purpose.[9][10] It is less reactive towards ketones and aldehydes at neutral or slightly acidic pH but readily reduces the protonated iminium ion.[9]

  • Stepwise Procedure: If you must use sodium borohydride, a two-step procedure can be employed. First, allow the ketone and pyrrolidine to react to form the iminium ion. This may require the removal of water using a Dean-Stark apparatus or a drying agent. Once the iminium ion has formed, cool the reaction mixture and then add the sodium borohydride.[9]

  • pH Control: Reductive amination is typically most efficient under weakly acidic conditions (pH 5-6).[9] This helps to catalyze the formation of the iminium ion. You can add a small amount of acetic acid to the reaction mixture.

Diagram 2: Troubleshooting Reductive Amination

G cluster_0 Troubleshooting Workflow Start Low Yield in Reductive Amination Check_Byproduct Identify major byproduct(s) (e.g., by GC-MS, NMR) Start->Check_Byproduct Alcohol_Byproduct Alcohol from carbonyl reduction Check_Byproduct->Alcohol_Byproduct Alcohol is the main byproduct Solution1 Switch to a milder reducing agent (e.g., NaBH(OAc)3) Alcohol_Byproduct->Solution1 Solution2 Perform a two-step reaction: 1. Imine formation 2. Reduction Alcohol_Byproduct->Solution2

Caption: A workflow for troubleshooting low yields in reductive amination.

Intramolecular Cyclization

Question 4: I am trying to synthesize a substituted pyrrolidine via an intramolecular cyclization of an amino alcohol, but the reaction is not proceeding to completion and I am recovering a lot of my starting material. What can I do to improve the cyclization efficiency?

Answer: Inefficient intramolecular cyclization can be due to several factors, including poor activation of the leaving group, unfavorable ring-closing kinetics, or competing intermolecular reactions.

Causality: For the cyclization to occur, the hydroxyl group of the amino alcohol needs to be converted into a good leaving group. If this activation is inefficient, the cyclization will be slow or may not occur at all. The conformation of the acyclic precursor can also play a role in the ease of ring closure.

Troubleshooting Strategies:

  • Effective Leaving Group Formation: The hydroxyl group is a poor leaving group and must be activated. Common methods include:

    • Sulfonylation: Conversion of the alcohol to a tosylate or mesylate by reacting it with tosyl chloride or mesyl chloride in the presence of a base like pyridine or triethylamine. The resulting sulfonate is an excellent leaving group.

    • Mitsunobu Reaction: This reaction allows for the direct conversion of the alcohol to the cyclized product under mild conditions using triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).

    • Halogenation: Converting the alcohol to an alkyl halide using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) will generate a good leaving group for subsequent intramolecular nucleophilic substitution.[11]

  • Choice of Base: A suitable base is often required to deprotonate the amine, increasing its nucleophilicity for the intramolecular attack. For tosylates or mesylates, a non-nucleophilic base like potassium carbonate or sodium hydride can be used.

  • High Dilution Conditions: To favor intramolecular cyclization over intermolecular polymerization, the reaction should be performed under high dilution conditions. This can be achieved by slowly adding the substrate to a large volume of solvent.

  • Solvent and Temperature: The choice of solvent and temperature can significantly impact the reaction rate. Polar aprotic solvents are generally suitable for these types of SN2 reactions. Heating the reaction mixture can also increase the rate of cyclization.

Table 2: Comparison of Activating Agents for Intramolecular Cyclization of Amino Alcohols

Activating AgentReagentsTypical ConditionsAdvantagesDisadvantages
Tosyl Chloride (TsCl) TsCl, Pyridine or Et₃NCH₂Cl₂, 0 °C to RTForms a stable, good leaving group.May require a separate step for cyclization.
Mesyl Chloride (MsCl) MsCl, Pyridine or Et₃NCH₂Cl₂, 0 °C to RTSimilar to TsCl, mesylate is a good leaving group.Mesylates can be more reactive and less stable.
Mitsunobu Reagents PPh₃, DEAD or DIADTHF or CH₂Cl₂, 0 °C to RTOne-pot procedure, mild conditions.Stoichiometric amounts of byproducts (phosphine oxide, hydrazine dicarboxylate) can complicate purification.
Thionyl Chloride (SOCl₂) SOCl₂Neat or in an inert solventEfficient conversion to alkyl chloride.[11]Can be harsh and may not be suitable for sensitive substrates.

Section 2: Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments discussed in the troubleshooting guide.

Protocol for N-Alkylation of Pyrrolidine with an Alkyl Halide

Objective: To synthesize an N-alkyl pyrrolidine while minimizing over-alkylation.

Materials:

  • Pyrrolidine

  • Alkyl halide (e.g., 1-bromobutane)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (CH₃CN), anhydrous

  • Sodium iodide (NaI) (optional, for Finkelstein reaction)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, condenser, dropping funnel, heating mantle

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stirrer and a condenser, add pyrrolidine (3.0 equivalents) and anhydrous acetonitrile.

  • Add anhydrous potassium carbonate (2.0 equivalents) and a catalytic amount of sodium iodide (0.1 equivalents, optional).

  • Stir the mixture at room temperature.

  • Dissolve the alkyl halide (1.0 equivalent) in a small amount of anhydrous acetonitrile and add it to a dropping funnel.

  • Add the alkyl halide solution dropwise to the stirred pyrrolidine mixture over a period of 1-2 hours.

  • After the addition is complete, heat the reaction mixture to a gentle reflux (e.g., 50-60 °C) and monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete (typically 4-24 hours), cool the mixture to room temperature.

  • Filter the solid potassium carbonate and wash the solid with acetonitrile.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-alkyl pyrrolidine.

  • Purify the crude product by column chromatography on silica gel or by distillation.

Protocol for Reductive Amination using Sodium Triacetoxyborohydride

Objective: To synthesize an N-substituted pyrrolidine from a ketone or aldehyde and pyrrolidine.

Materials:

  • Ketone or aldehyde

  • Pyrrolidine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)[10]

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF), anhydrous

  • Acetic acid (optional, as a catalyst)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (CH₂Cl₂)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stirrer, add the ketone or aldehyde (1.0 equivalent) and pyrrolidine (1.2 equivalents) in anhydrous 1,2-dichloroethane.

  • If the substrate is a ketone, a catalytic amount of acetic acid (e.g., 0.1 equivalents) can be added.[10]

  • Stir the mixture at room temperature for 20-30 minutes to allow for iminium ion formation.

  • In a single portion, add sodium triacetoxyborohydride (1.5 equivalents) to the reaction mixture. The reaction is often mildly exothermic.

  • Stir the reaction at room temperature and monitor its progress by TLC or GC-MS. The reaction is typically complete within 1-24 hours.

  • Once the reaction is complete, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane (3 x volume).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Section 3: References

  • Ahmed Mohamed Ahmed Mahmoud, Omid Hosseinchi, Vathan Kumar, Eric B. J. Harris, Shashidhar Reddy, Madhukar Baburao Deshmukh, Boyan Iliev. (2015). Any advise about the synthesis of N-alkylation of pyrrolidine, 2-methyl imidazole and benzimidazole? ResearchGate. [Link]

  • Coldham, I. (n.d.). Alkylations of N-allyl-2-lithiopyrrolidines. Several analogies to reactions of N-methyl compounds and one surprise. Ch.imperial. Retrieved from [Link]

  • Dr.Bob. (2022, March 4). Best Conditions For N-Alkylation? Sciencemadness.org. [Link]

  • Macmillan Group. (2021, July 1). A general N-alkylation platform via copper metallaphotoredox and silyl radical activation of alkyl halides. Princeton University. [Link]

  • Myers, A. (n.d.). Myers Chem 115. Retrieved from [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). N alkylation at sp3 Carbon Reagent Guide. Retrieved from [Link]

  • Organic Chemistry. (2020, November 2). Alkylation of Amines, Part 1: with Alkyl Halides. YouTube. [Link]

  • MDPI. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]

  • Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. [Link]

  • MDPI. (n.d.). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. [Link]

  • ACS Publications. (2022, April 29). Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination. Organometallics. [Link]

  • ResearchGate. (n.d.). (PDF) Recent Advances in the Synthesis of Pyrrolidines. [Link]

  • White Rose eTheses Online. (n.d.). Asymmetric Synthesis of Substituted Pyrrolidines via Kinetic Resolutions. [Link]

  • ResearchGate. (n.d.). GC-MS analysis of pyrrolidine derivatives of fatty acids derived from... [Link]

  • Chemistry LibreTexts. (2022, December 28). 7: Alkyl Halides- Nucleophilic Substitution and Elimination. [Link]

  • PMC. (2025, May 19). Identification of the Novel Synthetic Opioid N‐Pyrrolidino Isotonitazene at an Australian Drug Checking Service. [Link]

  • Academia.edu. (n.d.). Reactions of Alkyl Halides: Nucleophilic Substitutions and Eliminations. [Link]

  • ResearchGate. (2025, August 7). ChemInform Abstract: Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes | Request PDF. [Link]

  • ACS Publications. (2026, January 8). In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality. [Link]

  • ResearchGate. (n.d.). Interpretation of the pyrrolidine region of the 1 H NMR spectrum (400... [Link]

  • Scribd. (n.d.). Reductive Amination With Sodium TriacetoxyborohydrideReductive Amination With Sodium Triacetoxyborohydride | PDF | Amine | Aldehyde. [Link]

  • Chemistry Steps. (n.d.). Reactivity of Alkyl Halides in SN2 Reactions. [Link]

  • RSC Publishing. (2021, April 20). Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines using L-proline functionalized manganese ferrite nanorods as a novel heterogeneous catalyst. [Link]

  • ACS Publications. (2023, October 4). Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. Organic Letters. [Link]

  • PubMed. (n.d.). Synthesis of Pyrrolidine- and γ-Lactam-Containing Natural Products and Related Compounds from Pyrrole Scaffolds. [Link]

  • Chem Help ASAP. (2019, July 17). substitution & elimination reactions of alkyl halides. YouTube. [Link]

  • ResearchGate. (2025, August 8). (PDF) Study of minimum energy conformers of N-substituted derivatives of piperidine and pyrrolidine. Evidence of weak H-bonding by theoretical correlation with experimental NMR data. [Link]

  • JOCPR. (n.d.). Synthesis of substituted N-aryl pyrollo-quinolines and study of their antimicrobial activities. [Link]

  • The Royal Society of Chemistry. (n.d.). Facile Access to α-Aryl Substituted Pyrrolidines. [Link]

  • SlidePlayer. (n.d.). Nucleophilic substitution vs. elimination reactions. [Link]

  • White Rose Research Online. (n.d.). Asymmetric 'Clip-Cycle' Synthesis of Pyrrolidines and Spiropyrrolidines. [Link]

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Technical Support Center: Purification of 1-(3-Methylbutyl)-5-oxopyrolidine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 1-(3-methylbutyl)-5-oxopyrrolidine-3-carboxylic acid. This document is designed for researchers, medicinal chemists, and process development scientists who require a high-purity compound for their work. Here, we provide in-depth, experience-driven guidance on identifying and removing common impurities, troubleshooting purification challenges, and verifying the final product's purity.

Understanding Your Compound and Potential Impurities

This compound is a derivative of pyroglutamic acid, featuring a polar carboxylic acid group and a lactam ring, combined with a nonpolar isopentyl (or isoamyl) group. This amphiphilic nature dictates its solubility and chromatographic behavior.

A common synthetic route involves the reaction of a glutamic acid derivative with 3-methyl-1-butanamine (isoamylamine). Based on this, likely impurities include:

  • Unreacted Starting Materials: Glutamic acid derivatives and residual isoamylamine.

  • By-products: Di-acylated products or other side-reaction products.

  • Solvents: Residual solvents from the reaction and initial workup.

The first step in any purification strategy is to understand the nature of the impurities. A preliminary ¹H NMR or LC-MS of the crude material is invaluable for identifying the types and approximate levels of contaminants, which will guide the selection of the most effective purification method.

Core Purification Strategies

Based on the physicochemical properties of the target compound and its likely impurities, three primary purification techniques are recommended: Acid-Base Extraction, Recrystallization, and Column Chromatography.

Purification Method Selection Workflow

The choice of method depends on the nature of the impurities. The following diagram outlines a logical workflow for selecting the optimal strategy.

Purification_Workflow start Crude Product Analysis (TLC, NMR, or LC-MS) impurity_check What are the major impurities? start->impurity_check node_sm Unreacted Starting Materials (e.g., isoamylamine, glutamic acid) impurity_check->node_sm Basic/Acidic SMs node_byprod Non-polar or Structurally Similar By-products impurity_check->node_byprod By-products node_polar Highly Polar Impurities impurity_check->node_polar Polar Contaminants method_abe Acid-Base Extraction (To remove basic/acidic starting materials) node_sm->method_abe method_chrom Column Chromatography (For complex mixtures or high purity needs) node_byprod->method_chrom method_recrys Recrystallization (If compound is solid and >85% pure) node_polar->method_recrys method_abe->method_recrys Product is now >85% pure final_purity Purity Assessment (NMR, HPLC, Melting Point) method_recrys->final_purity method_chrom->final_purity

Caption: Workflow for selecting a purification strategy.

Acid-Base Extraction

Expertise & Causality: This technique is highly effective for removing basic impurities (like residual isoamylamine) or acidic starting materials.[1][2][3] The carboxylic acid group of our target compound allows it to be deprotonated by a weak base, forming a water-soluble carboxylate salt.[3][4] Neutral or basic impurities will remain in the organic phase and can be washed away.[3][4]

Step-by-Step Protocol:
  • Dissolution: Dissolve the crude product in a water-immiscible organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Basification: Transfer the solution to a separatory funnel and add a saturated aqueous solution of sodium bicarbonate (NaHCO₃). A weak base is crucial to avoid potential hydrolysis of the lactam ring.[2]

  • Extraction: Stopper the funnel and shake vigorously, venting frequently to release CO₂ gas produced from the acid-base reaction. Allow the layers to separate. The deprotonated target compound will move to the aqueous layer.

  • Separation: Drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh NaHCO₃ solution 1-2 more times to ensure complete recovery.

  • Re-acidification: Combine all aqueous extracts in a flask and cool in an ice bath. Slowly add 1M hydrochloric acid (HCl) dropwise with stirring until the pH is approximately 2.[5] The target compound will precipitate as a solid as it becomes protonated and water-insoluble.[3][4]

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with cold deionized water, and dry under vacuum.

Recrystallization

Expertise & Causality: Recrystallization is a powerful technique for purifying solid compounds that are already relatively pure (>85%). The principle relies on the differential solubility of the target compound and impurities in a chosen solvent at different temperatures.[6] An ideal solvent will dissolve the compound completely when hot but poorly when cold, while impurities remain soluble at all temperatures or are insoluble even when hot.

Solvent Selection Guide:

Finding the right solvent is the most critical step. The polarity of this compound suggests that polar protic or aprotic solvents, or mixtures, will be most effective.

Solvent SystemBoiling Point (°C)Rationale & Comments
Water 100The compound may have some solubility in hot water due to the carboxylic acid. Good for removing non-polar, "oily" impurities.
Isopropanol (IPA) 82A good starting point. Often provides a good solubility differential.
Ethyl Acetate / Heptane ~77 / ~98A versatile two-solvent system. Dissolve the compound in a minimum of hot ethyl acetate, then slowly add heptane (the anti-solvent) until the solution becomes cloudy.[7] Reheat to clarify and then allow to cool slowly.
Toluene 111Can be effective for crystallizing carboxylic acids.[5]
Step-by-Step Protocol:
  • Dissolution: In a flask, add a minimal amount of the chosen hot solvent to the crude solid until it just dissolves. Using excess solvent will reduce your final yield.

  • Hot Filtration (Optional): If there are insoluble impurities (like dust or inorganic salts), quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place it in an ice bath or refrigerator for at least one hour to maximize crystal formation. Slow cooling is key to forming pure, well-defined crystals.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals in a vacuum oven.

Column Chromatography

Expertise & Causality: When other methods fail or when very high purity is required, column chromatography is the method of choice.[8] It separates compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase (the eluent).[8] Given the compound's carboxylic acid group, which can cause "tailing" or smearing on standard silica gel, modifications to the mobile phase are necessary.

Method Development & Protocol:
  • Stationary Phase: Standard silica gel (SiO₂) is a common choice. For highly polar compounds, reversed-phase C18 silica can also be effective.[9]

  • Mobile Phase (Eluent):

    • Challenge: The acidic proton can interact strongly with the polar silica, causing poor separation.

    • Solution: Add a small amount (0.5-1%) of a volatile acid, like acetic acid or formic acid, to the eluent system.[10] This keeps the carboxylic acid group of the target compound protonated, reducing its interaction with the silica and leading to sharper peaks.[10]

    • Starting Eluent: A good starting point is a mixture of a non-polar solvent (like heptane or hexanes) and a more polar solvent (like ethyl acetate). A typical gradient might be from 20% to 80% ethyl acetate in heptane, with 1% acetic acid throughout.

  • TLC Analysis: Before running the column, develop a suitable eluent system using Thin Layer Chromatography (TLC). The ideal system gives your target compound an Rf value of ~0.3.

  • Column Packing & Loading: Pack the column with silica gel as a slurry in the initial, least polar eluent. Dissolve the crude product in a minimal amount of the eluent or DCM and load it onto the column.

  • Elution: Run the column, collecting fractions and monitoring them by TLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent and the added acetic/formic acid under reduced pressure (rotary evaporation). Co-evaporating with a solvent like toluene can help remove final traces of the acid modifier.

Troubleshooting Guide

IssueProbable Cause(s)Recommended Solution(s)
Product "oils out" during recrystallization The solvent is too non-polar, or the solution is cooling too rapidly. The melting point of the compound may be lower than the boiling point of the solvent.Try a more polar solvent or a solvent mixture. Ensure cooling is slow. If the problem persists, try dissolving the oil in a small amount of a good solvent and adding an anti-solvent to precipitate the solid.
Poor recovery after acid-base extraction Incomplete precipitation during re-acidification. The compound may have some water solubility.Ensure the pH is sufficiently low (~2). After filtration, extract the aqueous filtrate with ethyl acetate or DCM to recover any dissolved product.
Streaking/Tailing on chromatography column Strong interaction between the carboxylic acid and the silica gel stationary phase.Add 0.5-1% acetic acid or formic acid to your mobile phase to suppress the deprotonation of your compound.[10]
Co-elution of impurities in chromatography The polarity of the impurity is too similar to the product in the chosen eluent system.Change the solvent system. For example, switch from an ethyl acetate/heptane system to a methanol/DCM system. This changes the selectivity and may resolve the compounds.
Low yield after recrystallization Too much solvent was used; the compound is too soluble in the cold solvent; premature crystallization during hot filtration.Use the minimum amount of hot solvent. Ensure the solution is thoroughly cooled. For hot filtration, ensure the funnel and flask are pre-heated.

Frequently Asked Questions (FAQs)

Q1: How do I confirm the purity of my final product?

  • A: A multi-pronged approach is best.

    • ¹H NMR Spectroscopy: This is an excellent method to check for the presence of impurities.[11] The purity can be quantitatively determined using a known internal standard (qNMR).[12][13][14]

    • High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive technique for purity assessment, capable of detecting even trace impurities.[15][16][17][18][19] A pure sample should show a single major peak.

    • Melting Point: A pure crystalline solid will have a sharp, narrow melting point range (typically < 2 °C). Impurities tend to depress and broaden the melting point range.

Q2: My compound is a persistent oil and won't crystallize. What should I do?

  • A: If recrystallization fails, column chromatography is your best option for purifying oils. If the oil is the result of residual solvent, try drying it under high vacuum for an extended period, possibly with gentle heating.

Q3: Can I use a stronger base like sodium hydroxide (NaOH) for the acid-base extraction?

  • A: It is not recommended. Strong bases like NaOH can potentially hydrolyze the lactam (cyclic amide) ring in your compound, especially with prolonged exposure or heating, leading to product degradation. Saturated sodium bicarbonate is sufficiently basic to deprotonate the carboxylic acid without this risk.[2]

Q4: Why do I need to add acid to my chromatography eluent?

  • A: The surface of silica gel is slightly acidic and very polar, with many Si-OH groups. The carboxylic acid on your molecule can deprotonate and form an ionic bond with the silica, causing it to stick strongly and elute slowly and broadly (tailing). By adding a stronger, more volatile acid like acetic acid to the eluent, you create an acidic environment that keeps your compound in its neutral, protonated form, leading to cleaner and more efficient separation.[10]

References

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  • Seebach, D., et al. (1998). "Synthesis of Enantiomerically Pure 4-Substituted Glutamic Acids and Prolines: General Aldol Reaction of Pyroglutamate Lactam Lithium Enolate Mediated by Et2O·BF3." The Journal of Organic Chemistry. [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to the Structural Confirmation and Comparative Analysis of 1-(3-Methylbutyl)-5-oxopyrrolidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the structural confirmation of the novel compound, 1-(3-Methylbutyl)-5-oxopyrrolidine-3-carboxylic acid. Designed for researchers, scientists, and drug development professionals, this document outlines the essential experimental protocols and offers a comparative analysis against structurally similar alternatives. Our approach is grounded in established analytical techniques, ensuring scientific integrity and providing a robust methodology for the characterization of N-substituted pyroglutamic acid derivatives.

Introduction: The Significance of N-Substituted Pyroglutamic Acid Derivatives

The pyroglutamic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active molecules.[1] The introduction of various substituents on the ring nitrogen allows for the fine-tuning of physicochemical properties and biological activity. The target of this guide, this compound, represents a novel derivative with potential applications in drug discovery. A thorough structural confirmation is the foundational step in unlocking this potential.

Proposed Structure and Physicochemical Properties

The proposed structure of this compound is presented below. As this is a novel compound, its properties are predicted based on its chemical structure.

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted Value
Molecular Formula C10H17NO3
Molecular Weight 199.25 g/mol
Canonical SMILES CC(C)CCN1CC(C(=O)O)CC1=O
IUPAC Name This compound

Experimental Section: A Multi-faceted Approach to Structural Confirmation

To unambiguously confirm the structure of a novel chemical entity, a combination of synthetic and analytical techniques is paramount. The following protocols are based on established methods for the characterization of similar compounds.[2]

Synthesis of this compound

A plausible synthetic route involves the reaction of itaconic acid with 3-methylbutylamine.[2]

Protocol:

  • To a solution of itaconic acid (1.0 eq) in water, add 3-methylbutylamine (1.0 eq).

  • Reflux the reaction mixture for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature to allow for the precipitation of the product.

  • Filter the precipitate, wash with cold water, and dry under vacuum to yield the desired product.

Synthesis_Workflow Itaconic_Acid Itaconic Acid Reaction Reflux in Water Itaconic_Acid->Reaction Methylbutylamine 3-Methylbutylamine Methylbutylamine->Reaction Product 1-(3-Methylbutyl)-5-oxopyrrolidine- 3-carboxylic acid Reaction->Product

Caption: Synthetic workflow for this compound.

Spectroscopic Analysis for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are indispensable tools for mapping the chemical structure. The expected chemical shifts for the target molecule can be predicted based on the analysis of similar compounds.[3]

Expected ¹H NMR (400 MHz, DMSO-d₆) δ (ppm):

  • ~12.5 (s, 1H): Carboxylic acid proton (COOH).

  • ~3.8-3.9 (m, 2H): Methylene protons adjacent to the nitrogen (NCH₂).

  • ~3.3-3.4 (m, 1H): Methine proton of the pyrrolidinone ring (CH).

  • ~2.5-2.7 (m, 2H): Methylene protons of the pyrrolidinone ring (CH₂CO).

  • ~3.2-3.3 (t, 2H): Methylene protons of the methylbutyl group attached to the nitrogen (NCH₂CH₂).

  • ~1.4-1.5 (m, 2H): Methylene protons of the methylbutyl group (CH₂CH(CH₃)₂).

  • ~1.6-1.7 (m, 1H): Methine proton of the methylbutyl group (CH(CH₃)₂).

  • ~0.9 (d, 6H): Two methyl groups of the methylbutyl group (CH(CH₃)₂).

Expected ¹³C NMR (101 MHz, DMSO-d₆) δ (ppm):

  • ~174.5: Carboxylic acid carbonyl carbon (COOH).

  • ~172.0: Lactam carbonyl carbon (C=O).

  • ~51.0: Methylene carbon adjacent to the nitrogen (NCH₂).

  • ~45.0: Methylene carbon of the methylbutyl group attached to nitrogen (NCH₂CH₂).

  • ~38.0: Methylene carbon of the methylbutyl group (CH₂CH(CH₃)₂).

  • ~36.0: Methine carbon of the pyrrolidinone ring (CH).

  • ~33.5: Methylene carbon of the pyrrolidinone ring (CH₂CO).

  • ~25.5: Methine carbon of the methylbutyl group (CH(CH₃)₂).

  • ~22.5: Methyl carbons of the methylbutyl group (CH(CH₃)₂).

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is used to determine the molecular weight of the compound.

Expected m/z:

  • [M+H]⁺: 200.1281

  • [M-H]⁻: 198.1136

Infrared (IR) Spectroscopy

IR spectroscopy helps in identifying the key functional groups present in the molecule.

Expected IR (KBr) ν (cm⁻¹):

  • ~3100: O-H stretch of the carboxylic acid.

  • ~1740: C=O stretch of the carboxylic acid.

  • ~1680: C=O stretch of the lactam.

Comparative Analysis with Structural Alternatives

A comparative analysis with commercially available or well-characterized analogs provides valuable context for the properties of the new compound. We compare this compound with its parent compound, 5-oxopyrrolidine-3-carboxylic acid, and two N-alkyl substituted analogs: 1-methyl and 1-tert-butyl derivatives.

Table 2: Comparison of Physicochemical Properties

CompoundMolecular FormulaMolecular Weight ( g/mol )Canonical SMILESCAS Number
This compound C10H17NO3199.25 (Predicted)CC(C)CCN1CC(C(=O)O)CC1=ON/A
5-Oxopyrrolidine-3-carboxylic acid C5H7NO3129.11C1C(CNC1=O)C(=O)O7268-43-1
1-Methyl-5-oxopyrrolidine-3-carboxylic acid [4]C6H9NO3143.14CN1CC(CC1=O)C(=O)O42346-68-9
1-tert-Butyl-5-oxopyrrolidine-3-carboxylic acid [5]C9H15NO3185.22CC(C)(C)N1CC(CC1=O)C(=O)O773865-05-7

This comparison highlights the systematic increase in molecular weight and lipophilicity with the elongation and branching of the N-alkyl substituent. These differences are expected to influence the compound's solubility, membrane permeability, and ultimately its biological activity profile.

Structure_Comparison cluster_target Target Compound cluster_analogs Structural Analogs Target This compound MW: 199.25 (Predicted) Parent 5-Oxopyrrolidine-3-carboxylic acid MW: 129.11 Target->Parent Remove 3-Methylbutyl Methyl 1-Methyl-5-oxopyrrolidine-3-carboxylic acid MW: 143.14 Target->Methyl Shorter Alkyl Chain TertButyl 1-tert-Butyl-5-oxopyrrolidine-3-carboxylic acid MW: 185.22 Target->TertButyl Branched Alkyl Chain

Caption: Structural relationship of the target compound to its analogs.

Conclusion

This guide provides a systematic approach for the synthesis and definitive structural confirmation of this compound. By leveraging a suite of modern analytical techniques and drawing comparisons with known analogs, researchers can confidently characterize this novel compound. The presented protocols and comparative data serve as a valuable resource for scientists engaged in the exploration of new chemical entities for drug discovery and development.

References

  • Danylo, L., et al. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. Molecules, 28(9), 3801. [Link]

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A Comparative Guide to the Synthesis of N-Alkyl-5-Oxopyrrolidine-3-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

The N-alkyl-5-oxopyrrolidine-3-carboxylic acid scaffold is a privileged motif in medicinal chemistry, forming the core of numerous biologically active compounds with applications ranging from antibacterial to anticancer agents.[1][2][3] The strategic selection of a synthetic route to this core structure is paramount, directly impacting factors such as yield, purity, scalability, and cost-effectiveness of the final active pharmaceutical ingredient (API). This guide provides a comparative analysis of the most prevalent synthetic strategies for N-alkyl-5-oxopyrrolidine-3-carboxylic acids, offering field-proven insights and experimental data to inform your selection process.

Introduction: The Significance of the 5-Oxopyrrolidine-3-Carboxylic Acid Core

The 5-oxopyrrolidine ring, also known as the pyroglutamic acid lactam, is a five-membered lactam that is structurally related to the amino acid proline. The presence of a carboxylic acid at the 3-position and the ability to introduce diverse alkyl substituents on the nitrogen atom provide a rich chemical space for the development of novel therapeutics. The conformational rigidity of the bicyclic system can also be exploited to design potent and selective enzyme inhibitors and receptor modulators.[4]

This guide will delve into two primary and widely adopted synthetic routes:

  • The Aza-Michael Addition Approach: A convergent and often high-yielding strategy.

  • The Glutamic Acid Cyclization Route: A classic approach utilizing a readily available chiral starting material.

We will dissect each route, examining the underlying chemical principles, providing detailed experimental protocols, and presenting a head-to-head comparison of their respective strengths and weaknesses.

Route 1: The Aza-Michael Addition to Itaconic Acid

This synthetic strategy is a cornerstone for the preparation of N-substituted 5-oxopyrrolidine-3-carboxylic acids. The core of this method lies in the conjugate addition of a primary amine to itaconic acid, an unsaturated dicarboxylic acid. This aza-Michael addition is followed by an intramolecular cyclization to furnish the desired lactam ring.

Mechanistic Rationale

The reaction proceeds via a tandem sequence. First, the primary amine acts as a nucleophile, attacking one of the electrophilic carbons of the double bond in itaconic acid. This is followed by an intramolecular amidation, where the newly introduced nitrogen attacks one of the carboxylic acid groups, leading to the formation of the stable five-membered lactam ring upon dehydration. The choice of solvent and temperature is critical to drive the reaction to completion and minimize side products.

Generalized Synthetic Workflow

aza_michael_workflow start Starting Materials: - Primary Amine (R-NH2) - Itaconic Acid reaction Aza-Michael Addition & Intramolecular Cyclization start->reaction Reflux in Water or Polar Solvent product N-Alkyl-5-oxopyrrolidine- 3-carboxylic acid reaction->product purification Purification (e.g., Recrystallization) product->purification glutamic_acid_workflow start L-Glutamic Acid cyclization Intramolecular Cyclization (Dehydration) start->cyclization Heating pyroglutamic_acid Pyroglutamic Acid cyclization->pyroglutamic_acid n_alkylation N-Alkylation pyroglutamic_acid->n_alkylation Alkyl Halide (R-X), Base product N-Alkyl-5-oxopyrrolidine- 3-carboxylic acid n_alkylation->product

Figure 2: General workflow for the Glutamic Acid Cyclization route.

Supporting Experimental Data

The thermal cyclization of glutamic acid is a well-established industrial process. For example, heating L-glutamic acid to 130-180 °C results in dehydration and cyclization to form pyroglutamic acid. [5]The subsequent N-alkylation can be achieved using various alkylating agents.

Detailed Experimental Protocol: Two-Step Synthesis from L-Glutamic Acid (Conceptual)

Step 1: Synthesis of Pyroglutamic Acid [5]

  • Reaction Setup: L-glutamic acid is placed in a suitable reaction vessel.

  • Reaction Execution: The solid is heated to 130-180 °C with stirring. The reaction is monitored for the cessation of water evolution.

  • Work-up and Purification: The resulting crude pyroglutamic acid is cooled and can be purified by recrystallization from water.

Step 2: N-Alkylation of Pyroglutamic Acid

  • Reaction Setup: Pyroglutamic acid is dissolved in a suitable solvent (e.g., DMF, DMSO) with a base (e.g., K₂CO₃, NaH) to deprotonate the nitrogen.

  • Reaction Execution: The alkylating agent (e.g., an alkyl halide) is added, and the reaction is stirred at an appropriate temperature until completion (monitored by TLC or LC-MS).

  • Work-up and Purification: The reaction is quenched, and the product is extracted and purified by chromatography or recrystallization.

Advantages and Disadvantages of the Glutamic Acid Cyclization Route

Advantages:

  • Chiral Starting Material: L-glutamic acid is an inexpensive, enantiomerically pure starting material, allowing for the synthesis of chiral N-alkyl-5-oxopyrrolidine-3-carboxylic acids.

  • Well-Established Chemistry: The reactions involved are well-understood and have been performed on a large scale.

Disadvantages:

  • Multi-Step Process: This is a two-step process (cyclization followed by N-alkylation), which can be less efficient than a one-step convergent synthesis.

  • Harsh Conditions for Cyclization: The thermal cyclization of glutamic acid requires high temperatures, which may not be suitable for sensitive substrates.

  • Potential for Racemization: While starting with L-glutamic acid provides a chiral product, harsh conditions during N-alkylation could potentially lead to racemization at the C3 position.

Head-to-Head Comparison of Synthesis Routes

FeatureAza-Michael Addition RouteGlutamic Acid Cyclization Route
Number of Steps Typically one-potTwo distinct steps
Overall Yield Generally highCan be high, but dependent on two steps
Starting Materials Primary amines, itaconic acidL-Glutamic acid, alkylating agents
Stereochemistry Produces a racemic mixture unless a chiral amine is usedStarts with a chiral center, allowing for stereospecific synthesis
Scalability Generally good, especially with aqueous conditionsWell-established for large-scale production of pyroglutamic acid
Green Chemistry High atom economy, potential for aqueous solventHigh-temperature cyclization can be energy-intensive
Versatility Broad scope of primary amines can be usedN-substituent introduced in a separate step

Conclusion and Recommendations

The choice between the Aza-Michael addition and the glutamic acid cyclization route for the synthesis of N-alkyl-5-oxopyrrolidine-3-carboxylic acids is highly dependent on the specific goals of the synthesis.

  • For the rapid and high-yield synthesis of a library of N-alkylated analogs where stereochemistry at the 3-position is not critical, the Aza-Michael addition route is the superior choice. Its operational simplicity, use of readily available starting materials, and potential for green reaction conditions make it an attractive option for drug discovery and early-stage development.

  • When the stereochemistry of the final product is paramount, the glutamic acid cyclization route is the preferred method. Starting from the enantiopure L-glutamic acid ensures the synthesis of the desired stereoisomer, which is often a critical requirement for pharmaceutical applications.

Ultimately, a thorough evaluation of the target molecule's specific requirements, including stereochemistry, desired scale, and cost considerations, will guide the rational selection of the most appropriate synthetic strategy.

References

  • Shaikh, et al. (2020). DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3- CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI- INFLAMMATORY AGENTS. ResearchGate. Available at: [Link]

  • Al-Zoubi, W. et al. (2023). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. MDPI. Available at: [Link]

  • Navickas, A. et al. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. National Center for Biotechnology Information. Available at: [Link]

  • Chelius, D. et al. (2006). Formation of Pyroglutamic Acid from N-Terminal Glutamic Acid in Immunoglobulin Gamma Antibodies. ACS Publications. Available at: [Link]

  • Navickas, A. et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. National Center for Biotechnology Information. Available at: [Link]

  • Shaikh, et al. (2020). DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3- CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI- INFLAMMATORY AGENTS. ResearchGate. Available at: [Link]

  • CN101407488B - Chemical synthesis method of pyroglutamic acid alcohol and intermediates thereof - Google Patents.
  • Navickas, A. et al. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. MDPI. Available at: [Link]

  • Al-Zoubi, W. et al. (2023). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. PubMed. Available at: [Link]

  • SYNTHESIS OF 1-(4-HYDROXYPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLIC ACID DERIVATIVES AND EVALUATION OF THEIR ANTIBACTERIAL ACTIVITY. (2014). Chemical Technology. Available at: [Link]

  • Kovács, L. et al. (2022). Synthesis of (2S,3S)-3-Aroyl Pyroglutamic Acid Amides. MDPI. Available at: [Link]

  • Li, Y. et al. (2018). Synthesis and bioactivities evaluation of l-pyroglutamic acid analogues from natural product lead. PubMed. Available at: [Link]

  • Strategies for the synthesis of pyroglutamic acids and esters from glycine derivatives. ResearchGate. Available at: [Link]

  • Bentza, E. L. et al. (2005). Stereoselective synthesis of conformationally constrained ω-amino acid analogues from pyroglutamic acid. RSC Publishing. Available at: [Link]

  • 6.7 Pyroglutamic Acid Peptides. Available at: [Link]

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A Technical Guide to the Bioactive Potential of 1-(3-Methylbutyl)-5-oxopyrrolidine-3-carboxylic Acid and Its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the pyrrolidine scaffold has emerged as a privileged structure, forming the core of numerous biologically active compounds.[1][2] Among these, derivatives of 5-oxopyrrolidine-3-carboxylic acid are gaining significant attention for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[3] This guide provides a comprehensive literature review and comparative analysis of the bioactivity of 1-(3-Methylbutyl)-5-oxopyrrolidine-3-carboxylic acid and related compounds, offering insights into their therapeutic potential and the experimental methodologies used for their evaluation.

Introduction to the 5-Oxopyrrolidine-3-Carboxylic Acid Scaffold

The 5-oxopyrrolidine-3-carboxylic acid core, a cyclic lactam derived from glutamic acid, presents a versatile platform for medicinal chemists. Its rigid structure allows for the precise spatial orientation of functional groups, facilitating interactions with biological targets.[3] The presence of a carboxylic acid moiety and the ability to introduce diverse substituents at the N-1 position enable the fine-tuning of physicochemical properties and biological activity.

This guide will focus on N-alkyl substituted derivatives, particularly this compound, and compare its potential bioactivities with other analogs based on available scientific literature.

Synthesis of 1-Substituted 5-Oxopyrrolidine-3-Carboxylic Acids

The general synthesis of 1-substituted 5-oxopyrrolidine-3-carboxylic acids is typically achieved through a Michael addition reaction between a primary amine and itaconic acid.[4] This straightforward and efficient method allows for the introduction of a wide variety of substituents at the N-1 position, including the 3-methylbutyl (isoamyl) group.

General Synthetic Workflow

Synthesis Workflow ItaconicAcid Itaconic Acid Reaction Michael Addition (Reflux in Water or Acetic Acid) ItaconicAcid->Reaction PrimaryAmine Primary Amine (e.g., Isoamylamine) PrimaryAmine->Reaction Product 1-Substituted-5-oxopyrrolidine-3-carboxylic acid Reaction->Product

Caption: General synthetic route to 1-substituted 5-oxopyrrolidine-3-carboxylic acids.

Comparative Bioactivity Analysis

While specific bioactivity data for this compound is not extensively reported in the reviewed literature, we can infer its potential activities by examining structurally related N-alkyl and other N-substituted derivatives. The primary areas of investigation for this class of compounds have been antimicrobial, anticancer, and anti-inflammatory activities.

Antimicrobial Activity

Derivatives of 5-oxopyrrolidine-3-carboxylic acid have demonstrated notable antibacterial and antifungal properties. The mechanism of action is believed to involve the disruption of microbial cell membrane integrity or interference with essential metabolic pathways.[1]

Comparative Data: Antimicrobial Activity of 5-Oxopyrrolidine-3-Carboxylic Acid Derivatives

Compound/DerivativeTarget Organism(s)Activity (MIC in µg/mL)Reference
1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carbohydrazide derivative (with 5-nitrothiophene)Staphylococcus aureus2[5]
1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carbohydrazide derivative (with 5-nitrothien-2-yl)Multidrug-resistant Candida auris16[6]
1-(Aryl)-5-oxopyrrolidine-3-carboxylic acid derivativesGram-positive and Gram-negative bacteriaVaried[7]

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol is a standard method for assessing the in vitro antimicrobial activity of a compound.

  • Preparation of Bacterial Inoculum: A fresh culture of the test bacterium is grown to the logarithmic phase and diluted to a standardized concentration (typically 0.5 McFarland standard).

  • Compound Dilution: The test compound is serially diluted in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • Data Analysis: The MIC is determined as the lowest concentration of the compound that visibly inhibits bacterial growth.

Anticancer Activity

Several studies have highlighted the potential of 5-oxopyrrolidine-3-carboxylic acid derivatives as anticancer agents. The cytotoxic effects are often attributed to the induction of apoptosis and cell cycle arrest. Some derivatives have been shown to target tubulin polymerization, a critical process in cell division.[8]

Comparative Data: Anticancer Activity of 5-Oxopyrrolidine-3-Carboxylic Acid Derivatives

Compound/DerivativeCell LineActivity (e.g., % Viability at 100 µM, IC50)Reference
1-(3,5-dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acidA549 (Lung Cancer)21.2% Viability[6]
1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carbohydrazide derivativesA549 (Lung Cancer)Varied, some potent[9]
Diphenylamine-pyrrolidin-2-one-hydrazone derivativesPPC-1 (Prostate Cancer), IGR39 (Melanoma)EC50: 2.5–20.2 µM[10]

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.

  • Data Analysis: The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm. The percentage of cell viability is calculated relative to untreated control cells.

Anti-inflammatory Activity

The anti-inflammatory potential of this scaffold has been explored through the inhibition of key inflammatory mediators. Matrix metalloproteinases (MMPs), a family of enzymes involved in tissue remodeling and inflammation, have been identified as a target for some derivatives.[7]

Comparative Data: Anti-inflammatory Activity of 5-Oxopyrrolidine-3-Carboxylic Acid Derivatives

Compound/DerivativeTargetActivityReference
5-Oxopyrrolidine-3-carboxylic acid derivativesMMP-2, MMP-9Promising inhibition[7]
Benzofuroxane pyrrolidine hydroxamatesMMP-2, MMP-9IC50 in the nanomolar range[11]

Experimental Protocol: In Vitro MMP Inhibition Assay (Gelatin Zymography)

Gelatin zymography is a technique used to detect the activity of gelatin-degrading MMPs, such as MMP-2 and MMP-9.

  • Sample Preparation: Conditioned media from cell cultures treated with or without the test compound are collected.

  • Electrophoresis: The samples are run on a polyacrylamide gel containing gelatin under non-reducing conditions.

  • Enzyme Renaturation and Development: The gel is washed to remove SDS and incubated in a developing buffer to allow for MMP activity and gelatin degradation.

  • Staining and Destaining: The gel is stained with Coomassie Brilliant Blue, which stains the intact gelatin. Areas of MMP activity will appear as clear bands against a blue background.

  • Data Analysis: The intensity of the clear bands is quantified to determine the level of MMP inhibition.

Potential Mechanism of Action: The NF-κB Signaling Pathway

The nuclear factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation, immunity, and cell survival.[12] Its dysregulation is implicated in numerous diseases, including cancer and chronic inflammatory conditions. Given the observed bioactivities of 5-oxopyrrolidine-3-carboxylic acid derivatives, it is plausible that some of their effects are mediated through the modulation of the NF-κB pathway.

NF-κB Signaling Pathway

NF-kB Signaling Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) Receptor Receptor Stimuli->Receptor 1. Binding IKK IKK Complex Receptor->IKK 2. Activation IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB 3. Phosphorylation of IκB IkB IκB NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n 5. Translocation IkB_NFkB->NFkB 4. Ubiquitination & Degradation of IκB DNA DNA NFkB_n->DNA 6. Binding to DNA Genes Pro-inflammatory Gene Expression (Cytokines, Chemokines, MMPs, COX-2) DNA->Genes 7. Transcription

Sources

Safety Operating Guide

Comprehensive Safety and Handling Guide for 1-(3-Methylbutyl)-5-oxopyrrolidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety protocols and logistical information for the handling and disposal of 1-(3-Methylbutyl)-5-oxopyrrolidine-3-carboxylic acid. The following procedures are based on established best practices for handling structurally similar pyrrolidine and carboxylic acid derivatives. As a dedicated partner in your research, we aim to provide value beyond the product itself, fostering a culture of safety and scientific integrity in the laboratory.

Core Hazard Assessment and Chemical Profile

  • Pyrrolidine Derivatives : These compounds can range in toxicity. Some are classified as harmful if swallowed, in contact with skin, or inhaled.[1] The pyrrolidine ring itself is associated with flammability.[2][3][4]

  • Carboxylic Acids : Carboxylic acids are often irritants to the skin, eyes, and respiratory tract.[5][6]

Therefore, this compound should be handled with care, assuming it may be a skin and eye irritant, potentially harmful through various exposure routes, and may cause respiratory irritation.[5][6]

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is paramount to ensure personal safety. The following table outlines the recommended PPE for handling this compound.

Protection Level Equipment Rationale and Best Practices
Primary Containment Chemical Fume HoodAll handling of solid and dissolved forms of the compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[3][7][8]
Body Protection Laboratory CoatA flame-resistant lab coat should be worn and fully fastened to protect against splashes and contact with skin.
Hand Protection Nitrile GlovesChemical-resistant nitrile gloves are mandatory. For extended procedures or when handling larger quantities, consider double-gloving for enhanced protection.[9] Gloves should be inspected for any signs of degradation or perforation before use and changed immediately if contaminated.
Eye and Face Protection Safety Goggles or Face ShieldSplash-proof safety goggles are the minimum requirement. When there is a higher risk of splashing, a full-face shield should be worn in conjunction with safety goggles.
Respiratory Protection NIOSH-Approved RespiratorWhile working in a fume hood should be sufficient, if there is a potential for aerosol generation outside of primary containment, a NIOSH-approved respirator with appropriate cartridges should be used.[10][11]

Procedural Workflow for Safe Handling

The following workflow provides a step-by-step guide for the safe handling of this compound, from preparation to immediate post-handling procedures.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood prep_materials Gather All Necessary Materials prep_hood->prep_materials handle_weigh Weigh Compound in Fume Hood prep_materials->handle_weigh handle_dissolve Dissolve in Appropriate Solvent handle_weigh->handle_dissolve handle_reaction Perform Experimental Procedure handle_dissolve->handle_reaction cleanup_decontaminate Decontaminate Work Surfaces handle_reaction->cleanup_decontaminate cleanup_waste Segregate and Label Waste cleanup_decontaminate->cleanup_waste cleanup_ppe Doff PPE Correctly cleanup_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Caption: Workflow for Safe Handling of this compound.

Detailed Experimental Protocols

Weighing and Aliquoting
  • Ensure the analytical balance is inside a chemical fume hood or a vented balance enclosure.

  • Don all required PPE as outlined in the table above.

  • Use anti-static weighing paper or a suitable container to prevent dispersal of the solid compound.

  • Carefully transfer the desired amount of the compound using a clean spatula.

  • Close the primary container immediately after weighing.

  • If preparing a stock solution, add the solvent to the solid in the fume hood.

Spill Response
  • Small Spills (Solid):

    • Gently cover the spill with an absorbent material suitable for chemical spills.

    • Carefully sweep the material into a designated chemical waste container. Avoid creating dust.

    • Decontaminate the area with a suitable solvent, followed by soap and water.

  • Small Spills (Liquid Solution):

    • Absorb the spill with an inert, non-combustible absorbent material.

    • Collect the contaminated absorbent material into a sealed, labeled waste container.

    • Ventilate the area and wash the spill site after material pickup is complete.

For large spills, evacuate the area and contact your institution's environmental health and safety department immediately.

Disposal Plan: A Commitment to Environmental Stewardship

Proper disposal of chemical waste is a critical aspect of laboratory safety and environmental responsibility.

  • Waste Segregation : All waste contaminated with this compound, including unused product, contaminated PPE, and spill cleanup materials, must be collected in a designated hazardous waste container.

  • Labeling : The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name.

  • Disposal Route : Do not dispose of this chemical down the drain.[2] The waste should be handled by a licensed professional waste disposal service, likely through incineration in a chemical incinerator equipped with an afterburner and scrubber.[4] Adhere to all local, state, and federal regulations for hazardous waste disposal.[2][3][4]

Emergency Procedures

  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]

  • Skin Contact : Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[2]

  • Inhalation : Move the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[2]

  • Ingestion : Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2]

By adhering to these guidelines, you contribute to a safer research environment for yourself and your colleagues. Our commitment to your success extends beyond providing high-quality reagents to ensuring you have the information necessary to handle them with the utmost care and responsibility.

References

  • Loba Chemie. (2025). PYRROLIDINE FOR SYNTHESIS - Safety Data Sheet. Retrieved from [Link]

  • PubChem. (n.d.). 1-Methyl-5-oxopyrrolidine-3-carboxylic acid. Retrieved from [Link]

  • CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]

  • PubChem. (n.d.). 1-tert-Butyl-5-oxopyrrolidine-3-carboxylic acid. Retrieved from [Link]

  • ResearchGate. (2025). Recent Advances in the Synthesis of Pyrrolidines. Retrieved from [Link]

  • Environmental Health and Safety, University of Washington. (n.d.). Personal Protective Equipment Requirements for Laboratories. Retrieved from [Link]

  • Quicktest. (2022). Safety equipment, PPE, for handling acids. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved from [Link]

  • Angene Chemical. (2025). Safety Data Sheet. Retrieved from [Link]

  • American Chemistry Council. (n.d.). Protective Equipment. Retrieved from [Link]

  • University of California, Santa Barbara. (n.d.). Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric. Retrieved from [Link]s.ucsb.edu/files/docs/sop/caustics_and_acids_sop.pdf)

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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(3-Methylbutyl)-5-oxopyrrolidine-3-carboxylic acid
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1-(3-Methylbutyl)-5-oxopyrrolidine-3-carboxylic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.